Product packaging for PptT-IN-4(Cat. No.:)

PptT-IN-4

Cat. No.: B12379902
M. Wt: 269.4 g/mol
InChI Key: INMRKBDZTKEPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PptT-IN-4 is a useful research compound. Its molecular formula is C17H23N3 and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3 B12379902 PptT-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

6-N-(2,6-diethylphenyl)-2-N-ethylpyridine-2,6-diamine

InChI

InChI=1S/C17H23N3/c1-4-13-9-7-10-14(5-2)17(13)20-16-12-8-11-15(19-16)18-6-3/h7-12H,4-6H2,1-3H3,(H2,18,19,20)

InChI Key

INMRKBDZTKEPHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=CC=CC(=N2)NCC

Origin of Product

United States

Foundational & Exploratory

In Vitro Activity of PptT Inhibitors Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro activity of inhibitors targeting the 4'-phosphopantetheinyl transferase (PptT) of Mycobacterium tuberculosis (Mtb). PptT is a critical enzyme for the survival and virulence of Mtb, making it a promising target for novel anti-tuberculosis therapeutics. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.

Introduction to PptT as a Drug Target

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, rich in unusual lipids that are crucial for its virulence and resistance to hostile environments.[1][2][3][4][5] The biosynthesis of these lipids, including mycolic acids and other virulence factors, is dependent on large enzymatic complexes like type-I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][6] These enzymes require a post-translational modification to become active: the covalent attachment of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA).[1][2][3][4][5]

This activation is catalyzed by phosphopantetheinyl transferases (PPTases). Mtb has two such enzymes, AcpS and PptT. PptT is specifically responsible for activating the PKS and NRPS systems involved in the synthesis of mycolic acids, phthiocerol dimycocerosates (DIM), phenolglycolipids (PGL), polyacyltrehaloses (PAT), sulfolipids (SL), and the siderophore mycobactin.[1][6][7] Given its essential role in producing these vital components, PptT has been identified as a key target for the development of new anti-tuberculosis drugs.[1][2][3][4][5][8]

While the specific inhibitor "PptT-IN-4" is not documented in the reviewed scientific literature, extensive research has been conducted on other PptT inhibitors, such as the amidinourea class of compounds (e.g., AU 8918).[9][10] This guide will focus on the established methodologies and data related to the in vitro assessment of PptT inhibitors, using publicly available information on known inhibitors as a reference.

Mechanism of Action of PptT

PptT functions by transferring the Ppant group from CoA to a conserved serine residue on an acyl carrier protein (ACP) or a peptidyl carrier protein (PCP) domain within larger synthase enzymes. This process converts the inactive apo-protein into the active holo-protein, which can then participate in the biosynthesis of various metabolites.

PptT_Mechanism cluster_activation PptT-Catalyzed Activation cluster_biosynthesis Downstream Biosynthetic Pathways CoA Coenzyme A (CoA-SH) PptT PptT Enzyme CoA->PptT Apo_ACP Apo-ACP/PCP (Inactive) Apo_ACP->PptT Holo_ACP Holo-ACP/PCP (Active) PptT->Holo_ACP Ppant Transfer AMP 3',5'-ADP PptT->AMP Mycolic_Acids Mycolic Acid Biosynthesis Holo_ACP->Mycolic_Acids Virulence_Factors Lipid Virulence Factor Biosynthesis (e.g., DIM, PGL) Holo_ACP->Virulence_Factors Siderophores Siderophore Biosynthesis (Mycobactin) Holo_ACP->Siderophores

Figure 1: Mechanism of PptT and its role in Mtb biosynthesis.

Quantitative In Vitro Activity of PptT Inhibitors

The in vitro activity of PptT inhibitors is typically assessed through two main approaches: biochemical assays to measure direct enzyme inhibition and whole-cell assays to determine the minimum inhibitory concentration (MIC) against Mtb. The data below is compiled from studies on amidinourea derivatives, a prominent class of PptT inhibitors.

Compound ClassAssay TypeParameterValueMtb Strain(s)Reference
AmidinoureasBiochemical (FP)IC50Varies (nM to µM range)N/A (Recombinant PptT)[10]
AmidinoureasWhole-CellMIC90Varies (µg/mL)H37Rv (WT), PptT knockdown, PptH knockout[10][11]
Virtual Screen HitsBiochemicalIC50<10 µMN/A (Recombinant PptT)[9]

Note: Specific values for individual compounds are extensively detailed in the cited literature. This table provides a summary of the typical range of activities observed.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the in vitro efficacy of PptT inhibitors. Below are methodologies for key assays.

Biochemical Assays for PptT Inhibition

1. Fluorescence Polarization (FP) Assay

This assay measures the ability of an inhibitor to disrupt the interaction between PptT and a fluorescently labeled CoA derivative.

  • Principle: A fluorescent CoA probe binds to PptT, resulting in a high FP signal. Inhibitors that compete for the CoA binding site will displace the probe, leading to a decrease in the FP signal.

  • Methodology:

    • Recombinant Mtb PptT and the N-terminal ACP domain of Mtb PKS13 are purified.

    • A fluorescently labeled CoA derivative is used as the probe.

    • The assay is typically performed in a 384-well plate format.

    • PptT, N-ACP PKS13, and the test compound are incubated together.

    • The fluorescent CoA probe is added to initiate the reaction.

    • The plate is monitored continuously for changes in fluorescence polarization.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[11]

2. Scintillation Proximity Assay (SPA)

SPA is a high-throughput screening method to identify PptT inhibitors.

  • Principle: Biotinylated apo-ACP is captured by streptavidin-coated SPA beads. PptT transfers a radiolabeled [³H]Ppant moiety from [³H]CoA to the apo-ACP. The proximity of the radiolabel to the scintillant in the beads generates a light signal. Inhibitors will prevent this transfer, resulting in a reduced signal.[7]

  • Methodology:

    • Biotinylated apo-ACP, [³H]CoA, and PptT are incubated with test compounds.

    • The reaction is stopped, and streptavidin-coated SPA beads are added.

    • The mixture is incubated to allow the binding of biotinylated ACP to the beads.

    • The signal is detected by scintillation counting.[7]

Whole-Cell Activity Assays

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound required to inhibit the visible growth of Mtb. To confirm that the whole-cell activity is due to PptT inhibition ("on-target" activity), a panel of Mtb strains is often used.[10][11]

  • Strains Used:

    • Wild-Type (WT) Mtb H37Rv: Standard laboratory strain.

    • PptT Knockdown (KD) Strain: PptT expression is reduced, making the strain hypersensitive to PptT inhibitors.

    • PptH Knockout (KO) Strain: PptH is an enzyme that removes Ppant from holo-ACPs. Its knockout can sometimes confer resistance to PptT inhibitors.[9][11]

  • Methodology:

    • Mtb strains are grown in Middlebrook 7H9 broth supplemented with OADC.

    • Two-fold serial dilutions of the test compounds are prepared in 96-well plates.

    • A standardized inoculum of each Mtb strain is added to the wells.

    • Plates are incubated at 37°C for a defined period (typically 7-14 days).

    • Growth inhibition is assessed visually or by measuring optical density (OD) or using a viability indicator like resazurin.

    • The MIC90 is defined as the lowest drug concentration that inhibits at least 90% of bacterial growth.

    • A compound is considered to have on-target activity if it is significantly more potent against the PptT KD strain compared to the WT strain.[11]

PptT_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_wholecell Whole-Cell Assays HTS High-Throughput Screen (e.g., SPA) FP_Assay Fluorescence Polarization (FP) Assay HTS->FP_Assay Hit Confirmation IC50 Determine IC50 FP_Assay->IC50 MIC_WT MIC vs Mtb WT IC50->MIC_WT Lead Compound Selection On_Target Confirm On-Target Activity MIC_WT->On_Target MIC_KD MIC vs PptT KD MIC_KD->On_Target MIC_KO MIC vs PptH KO MIC_KO->On_Target

Figure 2: Experimental workflow for assessing PptT inhibitors.

Conclusion

PptT is a validated and essential enzyme in Mycobacterium tuberculosis, representing a highly attractive target for the development of novel anti-tubercular agents. The methodologies outlined in this guide, including biochemical and whole-cell assays, provide a robust framework for the identification and characterization of PptT inhibitors. While "this compound" remains unidentified in public literature, the principles and protocols described herein are universally applicable to any compound designed to target this critical node in mycobacterial metabolism. Further research and screening efforts targeting PptT hold significant promise for delivering new therapies to combat tuberculosis.

References

Technical Guide: Achieving Selectivity for Mycobacterial Phosphopantetheinyl Transferase (PptT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a specific inhibitor designated "PptT-IN-4" is not available in the public domain as of late 2025. This guide therefore focuses on the principles and methodologies for achieving selectivity for mycobacterial PptT inhibitors in general, drawing upon published research in the field.

Introduction: PptT as a Prime Target for Novel Anti-Tuberculosis Therapeutics

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This underscores the urgent need for novel therapeutics that act on previously unexploited bacterial targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT).[1][2]

PptT is an essential enzyme in Mtb, responsible for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[1][2] This modification, the transfer of a 4'-phosphopantetheine moiety from coenzyme A (CoA), is a prerequisite for the activation of various biosynthetic pathways crucial for bacterial survival and virulence.[1] These pathways are responsible for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall, as well as other virulence factors like siderophores.[1][2] The essentiality of PptT for Mtb's growth and persistence in vivo has been robustly validated, making it an attractive target for drug development.[1]

A critical consideration in targeting PptT is the existence of a human ortholog, human 4'-phosphopantetheinyl transferase (HsPPT). To minimize host toxicity, any potential PptT inhibitor must exhibit a high degree of selectivity for the mycobacterial enzyme over its human counterpart. Fortunately, significant structural differences between Mtb PptT and HsPPT have been identified, providing a solid basis for the design of selective inhibitors.[3][4]

Quantitative Data on PptT Inhibitor Activity

The following table summarizes the inhibitory activity of a key reported PptT inhibitor, amidinourea (AU) 8918, and its analogs. This data highlights the on-target potency and provides context for off-target effects and cytotoxicity, which are crucial for assessing selectivity.

CompoundTargetAssay TypeIC50 (µM)Cytotoxicity/Off-Target Effects (IC50 or TC50 in µM)
AU 8918 Mtb PptTBpsA Colorimetric Assay2.3[5][6][7]hCa_v_1.2: 8.35[5]hNa_v_1.5: 3.75[5]HEPG2 cells: >30[5]THP1 cells: >30[5]
Mtb PptTFluorescence Polarization0.23[5]
M. tuberculosis H37RvWhole-cell Growth (MIC90)3.1[5]
Analog 2a Mtb PptTNot specified84[5]Not reported
Analog 2b Mtb PptTNot specified16[5]Not reported
Analog 5d Mtb PptTNot specifiedActive (no value)hERG: >30[5]Reduced inhibition of hCa_v_1.2 and hNa_v_1.5 compared to AU 8918[5]

Experimental Protocols for Assessing PptT Inhibition and Selectivity

Detailed and robust experimental protocols are fundamental to identifying and characterizing selective PptT inhibitors. Several assays have been developed for this purpose.

a) Colorimetric BpsA-Based Assay [5][7][8]

This high-throughput assay monitors the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA.

  • Principle: Apo-BpsA is inactive. Upon activation by PptT (transfer of the 4'-phosphopantetheine group from CoA), holo-BpsA catalyzes the conversion of L-glutamine into the blue pigment indigoidine. The intensity of the blue color, measured spectrophotometrically (at 590 nm), is directly proportional to PptT activity. Inhibitors of PptT will prevent this activation, leading to a reduction in blue pigment formation.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-Cl, pH 8.0), MgCl₂, ATP, L-glutamine, and CoA in a 96-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding purified apo-BpsA and PptT enzyme.

    • Incubate at room temperature for a defined period (e.g., 1 hour).

    • Stop the reaction and solubilize the indigoidine pigment with DMSO.

    • Measure the absorbance at 590 nm using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

b) Fluorescence Polarization (FP) Assay [4][5]

This assay is a direct binding assay that measures the interaction between PptT and a fluorescently labeled CoA analog.

  • Principle: A small, fluorescently labeled molecule (like a rhodamine-CoA analog) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (like PptT), its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that inhibits this binding will displace the fluorescent probe, causing a decrease in polarization.

  • Protocol Outline:

    • To the wells of a microplate, add buffer, purified PptT enzyme, and the test compound.

    • Add a fluorescently labeled CoA analog and the carrier protein substrate (e.g., N-terminal ACP domain of Mtb PKS13).[5]

    • Incubate to allow binding to reach equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate filters.

    • A decrease in polarization indicates inhibition. Calculate IC50 values from the dose-response curve.

c) Scintillation Proximity Assay (SPA) [1][8]

This is a highly sensitive and miniaturizable assay suitable for high-throughput screening.

  • Principle: A biotinylated apo-carrier protein is captured by streptavidin-coated SPA beads. PptT catalyzes the transfer of a radiolabeled ([³H]) 4'-phosphopantetheine group from [³H]CoA to the carrier protein. When the radiolabel is attached to the bead-bound protein, it comes into close proximity with the scintillant in the beads, generating a light signal that can be detected. Inhibitors will prevent this transfer, resulting in a reduced signal.

  • Protocol Outline:

    • Incubate biotinylated apo-carrier protein, [³H]CoA, PptT enzyme, and test compounds.

    • Stop the reaction and add streptavidin-coated SPA beads.

    • Allow the biotinylated protein to bind to the beads.

    • Measure the scintillation signal using a suitable counter.

    • A reduction in signal indicates inhibition of PptT.

To determine the selectivity of an inhibitor, its activity against the human ortholog (HsPPT) must be assessed in parallel.

  • Protocol: The enzymatic assays described above (BpsA, FP, or SPA) can be adapted to use purified human PPTase (HsPPT) instead of Mtb PptT. By determining the IC50 for both enzymes (IC50_Mtb_PptT and IC50_HsPPT), a selectivity index (SI) can be calculated:

    • Selectivity Index (SI) = IC50_HsPPT / IC50_Mtb_PptT

    • A high SI value (e.g., >100) is desirable, indicating significant selectivity for the mycobacterial target.

  • Whole-Cell Mtb Growth Inhibition: Hits from enzymatic screens should be tested for their ability to inhibit the growth of Mtb (e.g., H37Rv strain) in culture to ensure cell permeability and efficacy in a biological context. The Minimum Inhibitory Concentration (MIC) is determined.

  • Mammalian Cell Cytotoxicity: To assess potential host toxicity, lead compounds are tested against various mammalian cell lines (e.g., HepG2, THP-1).[5] The concentration that causes 50% cell death (TC50) is determined. The ratio of TC50 to MIC provides a cellular therapeutic index.

Visualizing Pathways and Workflows

The following diagram illustrates the principle of selective inhibition, exploiting structural differences between the mycobacterial and human enzymes.

G cluster_mtb Mycobacterium tuberculosis cluster_human Human Host Cell mtb_PptT Mtb PptT (Unique Active Site) mtb_Holo Holo-ACP/PCP mtb_PptT->mtb_Holo Catalyzes 4'-PP Transfer mtb_ACP Apo-ACP/PCP mtb_ACP->mtb_PptT Substrate mtb_Virulence Virulence Factor Synthesis (e.g., Mycolic Acids) mtb_Holo->mtb_Virulence Inhibitor Selective Inhibitor Inhibitor->mtb_PptT Binds & Inhibits human_PPTase Human PPTase (Different Active Site) Inhibitor->human_PPTase No/Weak Binding human_Holo_FASN Holo-FASN human_PPTase->human_Holo_FASN Catalyzes 4'-PP Transfer human_FASN Apo-FASN human_FASN->human_PPTase Substrate human_FA Fatty Acid Synthesis human_Holo_FASN->human_FA Inhibitor2 Selective Inhibitor

Caption: Selective inhibition of Mtb PptT exploiting active site differences.

This diagram outlines a typical workflow for the discovery and characterization of selective PptT inhibitors.

G A High-Throughput Screening (HTS) (e.g., BpsA or SPA assay) B Hit Identification (Compounds inhibiting Mtb PptT) A->B C Dose-Response Analysis (Determine IC50 for Mtb PptT) B->C D Selectivity Screening (Determine IC50 for Human PPTase) C->D E Calculate Selectivity Index (SI) (SI = IC50_Human / IC50_Mtb) D->E F Whole-Cell Activity Assay (Determine MIC against Mtb) E->F High SI G Cytotoxicity Assays (Determine TC50 in mammalian cells) F->G H Lead Optimization (Improve potency, selectivity, ADME) G->H Low Toxicity Good MIC

Caption: Workflow for identifying selective Mtb PptT inhibitors.

Conclusion

The mycobacterial enzyme PptT is a highly validated and promising target for the development of new anti-tuberculosis drugs. The key to successful therapeutic development lies in achieving high selectivity for the bacterial enzyme over its human counterpart to ensure a wide therapeutic window. Structural differences between Mtb PptT and HsPPT provide a strong foundation for the rational design of such selective inhibitors. A multi-assay approach, combining robust enzymatic screens with cellular and cytotoxicity evaluations, is essential for identifying and optimizing lead compounds with the desired profile of high on-target potency and minimal off-target effects. The continued exploration of novel chemical scaffolds targeting PptT holds significant promise for delivering a new class of anti-TB agents.

References

PptT-IN-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PptT-IN-4, a known inhibitor of 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis. This document includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 3a in associated literature, is a novel small molecule inhibitor of M. tuberculosis PptT.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(2,6-diethylphenyl)-6-(ethylamino)pyridin-2-amineChemDraw
Canonical SMILES CCC1=CC=CC(NC2=NC(NCC)=CC=C2)=C1CC[1]
Molecular Formula C₁₇H₂₃N₃[1]
Molecular Weight 269.38 g/mol [1]
CAS Number 2948309-57-5[1]
Calculated LogP 4.1ChemDraw
Topological Polar Surface Area (TPSA) 41.5 ŲChemDraw
Hydrogen Bond Donors 2ChemDraw
Hydrogen Bond Acceptors 3ChemDraw

Biological Activity and Mechanism of Action

This compound is an inhibitor of the Mycobacterium tuberculosis 4'-phosphopantetheinyl transferase (PptT).[1] PptT is an essential enzyme responsible for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) by transferring the 4'-phosphopantetheine moiety from coenzyme A. This activation is a prerequisite for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of essential lipids, including mycolic acids, and virulence factors in M. tuberculosis.[2][3][4] By inhibiting PptT, this compound effectively disrupts these critical biosynthetic pathways, leading to antimycobacterial effects.[1]

Table 2: Biological Activity of this compound

Target/OrganismAssayIC₅₀ / MICSource
M. tuberculosis PptTFluorescence Polarization0.71 µM[1]
M. tuberculosis H37RvWhole-cell42 µM[1]
hERG ChannelPatch Clamp11 µM[1]
hCav1.2 ChannelPatch Clamp8.1 µM[1]
hNav1.5 ChannelPatch Clamp6.9 µM[1]
Signaling Pathway Inhibition

The inhibitory action of this compound on PptT disrupts the activation of multiple downstream biosynthetic pathways essential for the viability and virulence of Mycobacterium tuberculosis.

PptT_Inhibition_Pathway cluster_PptT PptT Enzyme cluster_Substrates Inactive Precursors cluster_Inhibitor Inhibitor cluster_Products Activated Proteins cluster_Pathways Downstream Biosynthesis PptT PptT Holo_Proteins Holo-ACP / Holo-PCP PptT->Holo_Proteins 4'-PP Transfer CoA Coenzyme A CoA->PptT Apo_Proteins Apo-ACP / Apo-PCP Apo_Proteins->PptT PptT_IN_4 This compound PptT_IN_4->PptT Inhibition Lipid_Synthesis Mycolic Acid, Virulence Factors, etc. Holo_Proteins->Lipid_Synthesis

This compound inhibits the PptT-mediated activation of carrier proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

BpsA-Coupled PptT Assay

This assay measures the ability of PptT to activate the non-ribosomal peptide synthetase BpsA, which then catalyzes the conversion of L-glutamine to the blue pigment indigoidine. The production of indigoidine is monitored spectrophotometrically.

Materials:

  • PptT enzyme

  • Apo-BpsA

  • Coenzyme A (CoA)

  • L-glutamine

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • This compound (or other test compounds)

  • DMSO

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, L-glutamine, CoA, and apo-BpsA.

  • Add this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Initiate the reaction by adding the PptT enzyme to all wells.

  • Incubate the plate at room temperature.

  • Monitor the formation of indigoidine by measuring the absorbance at 590 nm at regular intervals using a plate reader.

  • Calculate the percent inhibition based on the rate of indigoidine formation in the presence of the inhibitor compared to the vehicle control.

BpsA_Assay_Workflow A Prepare Reaction Mix (Apo-BpsA, CoA, ATP, Gln) B Add this compound or DMSO A->B C Initiate with PptT B->C D Incubate at RT C->D E Measure Absorbance at 590 nm D->E F Calculate % Inhibition E->F

Workflow for the BpsA-coupled PptT inhibition assay.
Fluorescence Polarization (FP)-Based PptT Assay

This assay measures the inhibition of PptT by monitoring the change in fluorescence polarization of a fluorescently labeled CoA analog as it is transferred to an acyl carrier protein.

Materials:

  • PptT enzyme

  • N-terminal ACP domain of Mtb polyketide synthase 13 (N-ACP PKS13)

  • Fluorescently labeled Coenzyme A analog

  • Assay buffer (e.g., HEPES with MgCl₂ and a non-ionic detergent)

  • This compound (or other test compounds)

  • DMSO

  • Black, low-volume 384-well plates

Procedure:

  • Add assay buffer to the wells of a 384-well plate.

  • Add this compound or DMSO (vehicle control) to the appropriate wells.

  • Add the PptT enzyme and N-ACP PKS13 to all wells.

  • Initiate the reaction by adding the fluorescently labeled CoA analog.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FP_Assay_Workflow A Dispense Assay Buffer B Add this compound or DMSO A->B C Add PptT and N-ACP PKS13 B->C D Initiate with Fluorescent CoA C->D E Incubate at RT D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G MIC_Assay_Workflow A Serial Dilution of This compound B Inoculate with M. tb H37Rv A->B C Incubate at 37°C B->C D Add Resazurin C->D E Re-incubate D->E F Determine MIC (Color Change) E->F

References

PptT-IN-4 Target Validation in Tuberculosis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of 4'-phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis (Mtb), with a specific focus on the inhibitor PptT-IN-4. This document details the critical role of PptT in Mtb physiology, the mechanism of its inhibition, and the experimental methodologies used to validate it as a promising anti-tuberculosis drug target.

Introduction: The Essential Role of PptT in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which is crucial for its survival, virulence, and resistance to antibiotics.[1][2] The biosynthesis of many of these essential lipids, including mycolic acids and the siderophore mycobactin, is dependent on large enzymatic complexes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2] These enzymes require a post-translational modification to become active: the attachment of a 4'-phosphopantetheine (Ppant) arm from coenzyme A (CoA). This critical activation step is catalyzed by phosphopantetheinyl transferases (PPTases).[1][2]

Mtb has two main PPTases, AcpS and PptT. PptT is responsible for activating a broad range of type I PKSs and NRPSs, making it a linchpin in the production of key virulence and survival factors.[1][2] Genetic studies have demonstrated that PptT is essential for the in vitro growth of mycobacteria and for the survival and persistence of Mtb in macrophages and in mouse models of infection.[1] This essentiality makes PptT an attractive target for the development of new anti-tuberculosis drugs.

This compound: A Novel Inhibitor of Mtb PptT

This compound is a recently developed inhibitor of Mtb PptT. It belongs to a class of compounds that feature a 2,6-diaminopyridine scaffold, which was designed as a bioisosteric replacement for the amidinourea moiety of an earlier generation of PptT inhibitors.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and its parent compound, AU 8918, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Potency of PptT Inhibitors

CompoundTargetAssay TypeIC50 (µM)Source
This compound (Compound 3a) Mtb PptTBpsA-Coupled Assay0.71[Ottavi S, et al., 2023]
This compound (Compound 3a) Mtb PptTFluorescence Polarization (FP)Not Reported[Ottavi S, et al., 2023]
AU 8918 (Parent Compound)Mtb PptTBpsA-Coupled Assay2.3[Ottavi S, et al., 2023]
AU 8918 (Parent Compound)Mtb PptTFluorescence Polarization (FP)0.23[Ottavi S, et al., 2023]

Table 2: Whole-Cell Activity of PptT Inhibitors against M. tuberculosis

CompoundMtb StrainAssay TypeMIC90 (µM)Source
This compound (Compound 3a) H37RvMicroplate Alamar Blue Assay (MABA)42[Ottavi S, et al., 2023]
AU 8918 (Parent Compound)H37RvMicroplate Alamar Blue Assay (MABA)3.1[Ottavi S, et al., 2023]

Table 3: Off-Target Activity of this compound

CompoundOff-TargetAssay TypeIC50 (µM)Source
This compound (Compound 3a) hERGIon Channel Inhibition11[MedChemExpress]
This compound (Compound 3a) hCav1.2Ion Channel Inhibition8.1[MedChemExpress]
This compound (Compound 3a) hNav1.5Ion Channel Inhibition6.9[MedChemExpress]

Note: In vivo efficacy data for this compound in animal models of tuberculosis is not yet publicly available.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the biochemical pathways affected by PptT inhibition and the experimental workflow for validating inhibitors like this compound.

PptT_Signaling_Pathway CoA Coenzyme A (CoA) PptT PptT CoA->PptT 4'-Ppant donor Holo_PKS_NRPS Holo-PKS/NRPS (Active) PptT->Holo_PKS_NRPS Post-translational activation Apo_PKS_NRPS Apo-PKS/NRPS (Inactive) Apo_PKS_NRPS->PptT substrate Mycolic_Acids Mycolic Acids Holo_PKS_NRPS->Mycolic_Acids Mycobactin Mycobactin (Siderophore) Holo_PKS_NRPS->Mycobactin Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall Virulence Mtb Virulence & Iron Acquisition Mycobactin->Virulence PptT_IN_4 This compound PptT_IN_4->PptT Inhibition

Caption: PptT-mediated activation of PKS and NRPS and its inhibition by this compound.

Experimental_Workflow Start Start: Identification of PptT as a Target Synthesis Chemical Synthesis of This compound Start->Synthesis Biochemical_Assays In Vitro Biochemical Assays Synthesis->Biochemical_Assays BpsA_Assay BpsA-Coupled Assay (IC50) Biochemical_Assays->BpsA_Assay FP_Assay Fluorescence Polarization Assay (IC50) Biochemical_Assays->FP_Assay Whole_Cell_Assay Whole-Cell Activity Assay (MIC90 against Mtb) BpsA_Assay->Whole_Cell_Assay FP_Assay->Whole_Cell_Assay Selectivity_Assay Selectivity Profiling (e.g., human ion channels) Whole_Cell_Assay->Selectivity_Assay In_Vivo_Studies In Vivo Efficacy Studies (Mouse Model of TB) Selectivity_Assay->In_Vivo_Studies End Validated Lead Compound In_Vivo_Studies->End

Caption: Experimental workflow for the validation of this compound.

Logical_Relationship PptT_Inhibition This compound Inhibits PptT Enzyme No_Activation PKS and NRPS Remain Inactive (Apo-form) PptT_Inhibition->No_Activation No_Biosynthesis Inhibition of Mycolic Acid and Mycobactin Biosynthesis No_Activation->No_Biosynthesis Cell_Wall_Defect Compromised Cell Wall Integrity No_Biosynthesis->Cell_Wall_Defect Iron_Starvation Impaired Iron Acquisition No_Biosynthesis->Iron_Starvation Bactericidal_Effect Bactericidal/Bacteriostatic Effect on M. tuberculosis Cell_Wall_Defect->Bactericidal_Effect Iron_Starvation->Bactericidal_Effect

Caption: Logical cascade from PptT inhibition to anti-tuberculosis effect.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound.

BpsA-Coupled PptT Inhibition Assay

This colorimetric assay measures the ability of PptT to activate the non-ribosomal peptide synthetase BpsA from Streptomyces lavendulae. Activated holo-BpsA catalyzes the conversion of L-glutamine to the blue pigment indigoidine, which can be quantified spectrophotometrically.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, 10 µM Coenzyme A.

    • Enzyme Solution: Purified Mtb PptT enzyme diluted in 50 mM Tris-HCl (pH 8.0).

    • Substrate Solution: Purified apo-BpsA in 50 mM Tris-HCl (pH 8.0).

    • Test Compound: this compound serially diluted in DMSO.

  • Protocol:

    • In a 96-well plate, add test compound dilutions to the assay wells.

    • Add the PptT enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the apo-BpsA substrate solution to each well.

    • Mix the plate and incubate at room temperature for 1 hour.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for PptT Inhibition

This assay measures the binding of a fluorescently labeled CoA analog to PptT. When the fluorescent CoA is bound to the larger PptT enzyme, it tumbles slower in solution, resulting in a high fluorescence polarization signal. An inhibitor that displaces the fluorescent CoA will cause it to tumble faster, leading to a decrease in the polarization signal.

  • Reagents and Buffers:

    • FP Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • Enzyme Solution: Purified Mtb PptT enzyme in FP Assay Buffer.

    • Fluorescent Probe: Fluorescently labeled Coenzyme A analog (e.g., BODIPY-TMR-CoA).

    • Substrate: Purified N-terminal ACP domain of Mtb PKS13.

    • Test Compound: this compound serially diluted in DMSO.

  • Protocol:

    • In a black, low-volume 384-well plate, add the test compound dilutions.

    • Add the PptT enzyme, fluorescent CoA probe, and ACP substrate to each well.

    • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.

    • Calculate the percent inhibition based on the change in polarization signal relative to controls and determine the IC₅₀ value.

Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M. tuberculosis cells. The Alamar Blue (resazurin) dye is reduced by metabolically active cells, resulting in a color change that can be measured.

  • Materials and Media:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • 96-well microplates.

    • Alamar Blue reagent.

    • Test Compound: this compound serially diluted in DMSO.

  • Protocol:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the culture 1:50 in 7H9 broth.

    • In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth.

    • Inoculate each well with the diluted Mtb culture. Include positive (drug-free) and negative (no bacteria) controls.

    • Seal the plates and incubate at 37°C for 7 days.

    • Add Alamar Blue solution to each well and re-incubate for 24 hours.

    • Visually inspect the wells for a color change (blue to pink). The MIC is defined as the lowest concentration of the compound that prevents the color change. Alternatively, fluorescence can be read on a microplate reader.

Conclusion

The validation of PptT as a drug target in M. tuberculosis is supported by strong genetic and chemical evidence. Its essential role in the biosynthesis of critical cell wall components and virulence factors makes it a highly attractive target for novel anti-tuberculosis therapies. This compound has emerged as a promising inhibitor of this enzyme, demonstrating potent in vitro activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working on PptT inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound and its analogs will be crucial in advancing this new class of compounds towards clinical development.

References

The Impact of PptT-IN-4 on Mycolic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are essential components of the Mycobacterium tuberculosis (Mtb) cell wall, providing a crucial defensive barrier and contributing significantly to the pathogenicity of tuberculosis (TB). The biosynthesis of these complex lipids is a validated and attractive target for novel anti-tubercular drug development. A key enzyme in this pathway is the 4'-phosphopantetheinyl transferase (PptT), which is responsible for the post-translational activation of acyl carrier proteins (ACPs) and polyketide synthases (PKSs) involved in mycolic acid synthesis. Inhibition of PptT represents a promising strategy for disrupting the Mtb cell wall integrity. This technical guide provides an in-depth analysis of the effect of PptT inhibitors, with a focus on the amidinourea class of compounds, exemplified by the well-characterized inhibitor AU 8918, which serves as a proxy for PptT-IN-4. We will detail the mechanism of action, present quantitative inhibitory data, outline key experimental protocols for assessing inhibitor activity, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction: PptT as a Novel Anti-Tubercular Target

The global health burden of tuberculosis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, necessitates the discovery of new drugs with novel mechanisms of action.[1] The unique and complex cell wall of Mtb, rich in mycolic acids, is a primary determinant of its intrinsic resistance to many antibiotics and its ability to survive within the host.[2]

Mycolic acid biosynthesis is a multi-step process involving several key enzymes.[3] One such essential enzyme is the 4'-phosphopantetheinyl transferase, PptT.[4] PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) and polyketide synthase (PKS) domains.[5][6] This post-translational modification converts these enzymes from their inactive apo-form to their active holo-form, a prerequisite for their function in fatty acid and polyketide synthesis, including the long-chain meromycolate branch of mycolic acids.[4][7] The essentiality of PptT for Mtb survival, both in vitro and during infection, makes it a highly attractive target for therapeutic intervention.[7]

Mechanism of Action of this compound and Amidinourea Inhibitors

While "this compound" is not a widely documented specific compound in the reviewed literature, it is representative of a class of potent PptT inhibitors known as amidinoureas. The most extensively studied compound in this class is AU 8918.[4][8] These inhibitors act by competing with the natural substrate, coenzyme A, for binding to the active site of PptT.[4]

Crystallographic studies of AU 8918 in complex with PptT have revealed that the inhibitor binds within the phosphopantetheinyl pocket of the CoA binding site.[4] Key interactions include hydrogen bonds and a significant charge-charge interaction with a glutamate residue (E157) in the active site.[4] By occupying this pocket, the inhibitor prevents the binding and subsequent transfer of the 4'-phosphopantetheine group to the ACP and PKS substrates, thereby halting the downstream biosynthesis of mycolic acids.

Signaling Pathway of PptT in Mycolic Acid Biosynthesis

The following diagram illustrates the central role of PptT in activating the machinery for mycolic acid precursor synthesis and the inhibitory action of compounds like this compound.

Mycolic_Acid_Biosynthesis_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Inhibitory Mechanism CoA Coenzyme A PptT PptT CoA->PptT Binds Apo_ACP_PKS Apo-ACP/PKS (Inactive) Apo_ACP_PKS->PptT Binds Holo_ACP_PKS Holo-ACP/PKS (Active) Mycolic_Acid_Precursors Mycolic Acid Precursors Holo_ACP_PKS->Mycolic_Acid_Precursors Synthesizes Mycolic_Acids Mycolic Acids Mycolic_Acid_Precursors->Mycolic_Acids Further Processing PptT->Holo_ACP_PKS Catalyzes 4'-phosphopantetheinylation PptT_IN_4 This compound (e.g., AU 8918) PptT_IN_4->PptT Competitively Inhibits

Figure 1: PptT-mediated activation in mycolic acid synthesis and its inhibition.

Quantitative Data on PptT Inhibition

The inhibitory activity of PptT inhibitors is typically quantified through biochemical assays to determine the half-maximal inhibitory concentration (IC50) and whole-cell assays to determine the minimum inhibitory concentration (MIC). The following table summarizes the reported quantitative data for the PptT inhibitor AU 8918.

CompoundAssay TypeTarget/OrganismValueReference
AU 8918 BpsA AssayM. tuberculosis PptTIC50: 2.3 µM[4]
Fluorescence Polarization (FP) AssayM. tuberculosis PptTIC50: 0.23 µM[4]
Whole-Cell ActivityM. tuberculosis H37RvMIC90: 3.1 µM[4]

Note: The difference in IC50 values between the BpsA and FP assays is likely due to the different substrates and detection methods used in each assay.[8]

Experimental Protocols

The characterization of PptT inhibitors relies on robust and reproducible in vitro assays. The two most common methods are the BpsA colorimetric assay and the fluorescence polarization (FP) assay.

BpsA Colorimetric Assay

This assay provides a colorimetric readout for PptT activity. PptT activates the non-ribosomal peptide synthetase (NRPS) BpsA from Streptomyces lavendulae. Activated holo-BpsA then converts L-glutamine into the blue pigment indigoidine, which can be quantified spectrophotometrically.[2]

Materials:

  • Purified apo-BpsA

  • Purified M. tuberculosis PptT

  • Coenzyme A (CoA)

  • L-glutamine

  • ATP

  • MgCl₂

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 590 nm

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, PptT enzyme, and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing apo-BpsA, CoA, L-glutamine, ATP, and MgCl₂.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1 hour).

  • Measurement: Measure the absorbance of the produced indigoidine at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

The FP assay is a high-throughput method that measures the binding of a fluorescently labeled CoA analog to PptT. When the fluorescent probe is bound to the larger PptT enzyme, it tumbles slowly in solution, resulting in a high polarization value. An inhibitor that displaces the fluorescent probe will cause it to tumble more rapidly, leading to a decrease in the polarization signal.[5]

Materials:

  • Purified M. tuberculosis PptT

  • Fluorescently labeled Coenzyme A (e.g., rhodamine-CoA or bodipy-CoA)

  • Acyl Carrier Protein (ACP) substrate (e.g., N-terminal ACP domain of Mtb PKS13)

  • Assay Buffer (e.g., 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Black, low-binding 96- or 384-well microplates

  • Microplate reader equipped with fluorescence polarization optics

Protocol:

  • Reagent Preparation: Prepare solutions of PptT, fluorescently labeled CoA, ACP substrate, and serial dilutions of the test inhibitor in the assay buffer.

  • Assay Plate Setup: In a black microplate, add the test inhibitor at various concentrations.

  • Enzyme Addition: Add the PptT enzyme solution to each well containing the inhibitor and mix.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add the fluorescently labeled CoA and ACP substrate to initiate the binding reaction.

  • Measurement: Measure the fluorescence polarization in the microplate reader. Readings can be taken kinetically or at a fixed endpoint.

  • Data Analysis: Calculate the percent inhibition based on the change in polarization values relative to high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for PptT Inhibitor Discovery

The discovery and characterization of novel PptT inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) (e.g., FP or BpsA assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (e.g., if HTS was FP, validate with BpsA) Dose_Response->Orthogonal_Assay Whole_Cell_Assay Whole-Cell Activity Assay (MIC determination against Mtb) Orthogonal_Assay->Whole_Cell_Assay Toxicity_Assay Cytotoxicity Assays (against mammalian cells) Whole_Cell_Assay->Toxicity_Assay Hit_to_Lead Hit-to-Lead Optimization (SAR studies) Toxicity_Assay->Hit_to_Lead In_Vivo_Efficacy In Vivo Efficacy Studies (mouse model of TB) Hit_to_Lead->In_Vivo_Efficacy ADME_Tox ADME/Tox Profiling In_Vivo_Efficacy->ADME_Tox

References

Methodological & Application

Application Notes and Protocols for PptT Inhibitors in In Vitro Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phosphopantetheinyl transferase (PptT) inhibitors for in vitro studies on Mycobacterium tuberculosis and related species. As "PptT-IN-4" is a placeholder, this document focuses on the well-characterized PptT inhibitor, amidinourea AU 8918, and its analogs as representative compounds for establishing effective in vitro dosages and experimental protocols.

Introduction to PptT: A Validated Drug Target in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which is crucial for its survival, virulence, and resistance to antibiotics.[1][2] The biosynthesis of many of these essential lipids, including mycolic acids and virulence factors like phthiocerol dimycocerosates and sulfolipids, is dependent on large multienzyme complexes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2]

These enzymes require a post-translational modification to become active: the covalent attachment of a 4'-phosphopantetheine (Ppant) arm from coenzyme A (CoA).[3] This crucial activation step is catalyzed by 4'-phosphopantetheinyl transferases (PPTases).[3] Mtb has two such enzymes, AcpS and PptT. PptT is responsible for activating the PKS and NRPS enzymes involved in the synthesis of key virulence lipids and mycobactin siderophores, which are essential for iron acquisition.[1][2] Genetic studies have demonstrated that PptT is essential for the in vitro growth and in vivo survival of Mtb, making it an attractive and validated target for the development of new anti-tubercular drugs.[1][4]

PptT Inhibitors: The Amidinourea Class

A novel class of PptT inhibitors, the amidinoureas, has been identified with potent activity against Mtb.[4] The lead compound, AU 8918, has been shown to be a narrow-spectrum agent that effectively kills both replicating and drug-resistant clinical strains of Mtb by inhibiting PptT.[2][5] Structure-activity relationship (SAR) studies have led to the development of various analogs with a range of potencies.[4][6] These compounds serve as valuable tools for studying PptT function and as starting points for further drug development.

Quantitative Data: In Vitro Activity of PptT Inhibitors

The following table summarizes the in vitro inhibitory activity of AU 8918 and selected analogs against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC90) is the concentration of the compound required to inhibit the growth of 90% of the bacterial population.

CompoundModificationPptT IC50 (µM)Mtb H37Rv MIC90 (µM)On-Target Activity Confirmed
AU 8918 (1) Lead Compound0.233.1Yes
3a Heterocyclic replacement0.7142Yes
5e Pyridine ring with electron-withdrawing groupNot Reported16Yes
5k para-benzamide substitutionNot Reported>30-fold higher MIC90 against ΔpptH knockoutYes
5n para-phenylsulfonamide substitutionNot Reported>30-fold higher MIC90 against ΔpptH knockoutYes

Data compiled from multiple sources.[4][6]

PptT Signaling Pathway

The PptT enzyme plays a central role in the activation of multiple biosynthetic pathways essential for the viability and virulence of M. tuberculosis.

PptT_Pathway cluster_synthases Apo-Enzymes (Inactive) cluster_products Holo-Enzymes (Active) cluster_lipids Essential Products CoA Coenzyme A PptT PptT (Phosphopantetheinyl Transferase) CoA->PptT 4'-Ppant donor Holo_PKS Holo-PKS PptT->Holo_PKS Activates Holo_NRPS Holo-NRPS PptT->Holo_NRPS Activates Inhibitor PptT Inhibitor (e.g., AU 8918) Inhibitor->PptT Inhibition PKS Apo-Polyketide Synthases (PKS) PKS->Holo_PKS NRPS Apo-Non-Ribosomal Peptide Synthetases (NRPS) NRPS->Holo_NRPS Mycolic_Acids Mycolic Acids Holo_PKS->Mycolic_Acids Virulence_Lipids Virulence Lipids (PDIM, SL-1, etc.) Holo_PKS->Virulence_Lipids Mycobactin Mycobactin (Siderophore) Holo_NRPS->Mycobactin

Caption: PptT-mediated activation of PKS and NRPS is essential for mycobacterial lipid and siderophore biosynthesis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a PptT inhibitor against M. tuberculosis H37Rv using the microplate-based Resazurin Microtiter Assay (REMA).

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • PptT inhibitor stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile DMSO

  • Positive control antibiotic (e.g., Rifampicin)

  • Incubator at 37°C

  • Biosafety cabinet (Class II or III)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.

    • Add 200 µL of the PptT inhibitor at the desired starting concentration (e.g., 64 µM) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • The final volume in each well will be 200 µL.

    • Controls:

      • Growth Control: 100 µL of inoculum + 100 µL of 7H9 broth with the same percentage of DMSO as the highest compound concentration.

      • Sterility Control: 200 µL of 7H9 broth.

      • Positive Control: A row with a known antibiotic like Rifampicin.

  • Incubation:

    • Seal the plate with a gas-permeable sealer or place it in a humidified container.

    • Incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC determination to assess the bactericidal activity of the PptT inhibitor.

Materials:

  • MIC plate from the previous experiment

  • Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile saline or PBS

Procedure:

  • Plating from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth (blue color), and from the growth control well, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a labeled section of a 7H11 agar plate.

  • Incubation:

    • Allow the spots to dry completely.

    • Incubate the agar plates at 37°C for 3-4 weeks.

  • MBC Determination:

    • Count the number of colonies (CFU) in each spot.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (3-log10) reduction in CFU compared to the initial inoculum count.[7][8]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Mtb Inoculum (Mid-log phase, adjust to 0.5 McFarland) C Inoculate Plate (Add Mtb to wells with inhibitor) A->C B Prepare PptT Inhibitor Dilutions (2-fold serial dilution in 96-well plate) B->C D Incubate Plate (37°C for 7 days) C->D E Add Resazurin Indicator D->E F Incubate Plate (24-48 hours) E->F G Read MIC (Lowest concentration with no color change) F->G

References

Application Notes and Protocols for PptT-IN-4 in Mycobacterial Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel drug targets and therapeutic agents. The mycobacterial cell wall, a complex and lipid-rich structure, is crucial for the bacterium's survival, pathogenesis, and resistance to antibiotics. A key enzyme involved in the biosynthesis of many of these essential lipids is the 4'-phosphopantetheinyl transferase (PptT). PptT catalyzes the post-translational modification of acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains within large enzymatic complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This activation is a prerequisite for the synthesis of critical lipid components of the cell wall, including mycolic acids, as well as virulence factors such as phthiocerol dimycocerosates (PDIM) and sulfolipids.[1][2][3][4]

PptT-IN-4 is a potent and specific small molecule inhibitor of Mtb PptT. By blocking the function of PptT, this compound effectively halts the production of a wide array of essential lipids, leading to impaired cell wall integrity, reduced virulence, and ultimately, bacterial death. This makes this compound a valuable chemical tool for studying lipid metabolism in mycobacteria and a promising lead compound for the development of novel anti-tubercular drugs.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying mycobacterial lipid metabolism.

Mechanism of Action

This compound acts as a competitive inhibitor of PptT, binding to the active site and preventing the transfer of the 4'-phosphopantetheine (Ppant) moiety from Coenzyme A (CoA) to the apo-carrier protein domains of PKS and NRPS enzymes.[5] This inhibition blocks the activation of these synthases, thereby disrupting the biosynthetic pathways of numerous complex lipids that are vital for the mycobacterial cell envelope and virulence.

PptT_Mechanism cluster_0 PptT-Catalyzed Activation cluster_1 Inhibition by this compound Apo-Carrier Protein Apo-Carrier Protein Holo-Carrier Protein Holo-Carrier Protein Apo-Carrier Protein->Holo-Carrier Protein 4'-phosphopantetheinylation Lipid Biosynthesis Lipid Biosynthesis Holo-Carrier Protein->Lipid Biosynthesis (Mycolic Acids, PDIM, etc.) CoA CoA PptT PptT CoA->PptT PptT->Holo-Carrier Protein PptT_inactive Inactive PptT PptT_inactive->Lipid Biosynthesis Blocked This compound This compound This compound->PptT_inactive Binds to active site

Fig 1. Mechanism of PptT and its inhibition by this compound.

Data Presentation

The inhibitory activity of this compound against M. tuberculosis H37Rv and its direct enzymatic inhibition of PptT are summarized below. This data is representative and may vary based on experimental conditions.

Parameter Value Assay Type Reference
Whole-cell MIC90 3.1 µMM. tuberculosis H37Rv growth inhibition[4]
Enzymatic IC50 0.23 µMFluorescence Polarization (FP) assay[4]
Enzymatic IC50 2.3 µMBpsA assay[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

This protocol outlines the procedure for determining the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control: Wells containing bacteria and broth but no inhibitor.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing bacteria, broth, and the highest concentration of DMSO used.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Assay:

    • Add 30 µL of resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

  • Data Analysis:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mtb Culture C Inoculate 96-well Plate A->C B Prepare this compound Dilutions B->C D Incubate for 7 days C->D E Add Resazurin D->E F Incubate for 24-48h E->F G Read Plate F->G H Determine MIC G->H

Fig 2. Workflow for MIC determination.
Protocol 2: Analysis of Mycobacterial Lipids after this compound Treatment

This protocol describes the extraction and analysis of total lipids from M. tuberculosis treated with this compound using Thin Layer Chromatography (TLC).

Materials:

  • M. tuberculosis H37Rv culture

  • This compound

  • Middlebrook 7H9 broth

  • Chloroform

  • Methanol

  • 0.3% NaCl solution

  • Petroleum ether

  • TLC silica gel plates

  • TLC developing chambers

  • Appropriate solvent systems for lipid separation (e.g., for apolar lipids: petroleum ether/diethyl ether, 90:10, v/v)

  • Visualizing agents (e.g., 5% phosphomolybdic acid in ethanol, followed by charring)

Procedure:

  • Treatment of Mycobacteria:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Treat the culture with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for 24-48 hours. An untreated culture should be used as a control.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the pellet in a mixture of chloroform:methanol:0.3% NaCl (1:2:0.8, v/v/v).

    • Stir the suspension for at least 4 hours at room temperature.

    • Add chloroform and 0.3% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:NaCl).

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the total lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin Layer Chromatography (TLC) Analysis:

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot equal amounts of the lipid extracts from the treated and untreated samples onto a TLC plate.

    • Develop the TLC plate in a chamber pre-saturated with the appropriate solvent system.

    • After development, air dry the plate.

    • Spray the plate with a visualizing agent and heat to reveal the lipid spots.

    • Compare the lipid profiles of the treated and untreated samples. A reduction in the intensity of spots corresponding to PKS and NRPS-derived lipids (e.g., PDIM, sulfolipids) is expected in the this compound treated sample.

Lipid_Analysis_Workflow A Treat Mtb with this compound B Harvest Cells A->B C Lipid Extraction B->C D Dry Lipid Extract C->D E Spot on TLC Plate D->E F Develop TLC E->F G Visualize Lipids F->G H Analyze Lipid Profile G->H

Fig 3. Workflow for lipid extraction and TLC analysis.
Protocol 3: Quantitative Lipidomic Analysis by Mass Spectrometry

For a more detailed and quantitative analysis of the lipid profile changes upon this compound treatment, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Materials:

  • Lipid extracts obtained from Protocol 2.

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Appropriate LC column (e.g., C18 reverse-phase).

  • Solvents for LC separation (e.g., methanol, isopropanol, acetonitrile, water with additives like formic acid or ammonium acetate).

Procedure:

  • Sample Preparation:

    • Resuspend the dried lipid extracts in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform, 1:1, v/v).

    • Filter the samples to remove any particulate matter.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Perform a chromatographic separation using a suitable gradient of mobile phases to resolve the different lipid species.

    • Acquire mass spectra in both positive and negative ion modes to cover a broad range of lipid classes.

  • Data Analysis:

    • Process the raw LC-MS data using specialized software (e.g., XCMS, MS-DIAL).

    • Identify lipid species based on their accurate mass, retention time, and fragmentation patterns (MS/MS).

    • Perform relative quantification by comparing the peak areas of identified lipids between the this compound treated and untreated samples.

    • Statistical analysis (e.g., t-test, volcano plots) can be used to identify significantly altered lipid species.

Conclusion

This compound is a powerful tool for the investigation of lipid metabolism in mycobacteria. Its specific inhibition of PptT allows for the targeted disruption of key lipid biosynthetic pathways. The protocols provided here offer a framework for researchers to characterize the in vitro activity of this compound and to analyze its effects on the mycobacterial lipidome. These studies will contribute to a deeper understanding of the crucial role of lipids in mycobacterial physiology and pathogenesis and may accelerate the development of new therapeutic strategies against tuberculosis.

References

Application Notes and Protocols for PptT Inhibitors in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Phosphopantetheinyl transferase (PptT) is an essential enzyme for Mycobacterium tuberculosis (M. tb), playing a critical role in the biosynthesis of mycolic acids and other lipid virulence factors that are vital for the bacterium's survival and pathogenicity.[1][2][3][4] Inhibition of PptT represents a promising strategy for the development of new anti-tuberculosis therapeutics.[1][2] This document provides detailed application notes and protocols for the use of PptT inhibitors in a mouse model of tuberculosis, with a focus on the well-characterized amidinourea inhibitor, AU 8918, as a representative compound of its class. While the specific compound "PptT-IN-4" is not found in publicly available literature, the protocols and data presented for AU 8918 serve as a comprehensive guide for the in vivo evaluation of PptT inhibitors.

Mechanism of Action of PptT Inhibitors

PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) domains of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][3] This post-translational modification is essential for the activation of these enzymatic systems, which are responsible for the synthesis of crucial components of the mycobacterial cell envelope, including mycolic acids and other virulence-conferring lipids like phthiocerol dimycocerosates (DIM), sulfolipids (SL), and the siderophore mycobactin.[1][5]

PptT inhibitors, such as AU 8918, act by binding to the active site of the PptT enzyme, thereby preventing the transfer of Ppant to its target proteins.[4][6] This inhibition disrupts the biosynthesis of essential lipids, leading to a compromise of the structural integrity and permeability of the mycobacterial cell wall, ultimately resulting in bactericidal activity.[1][6]

Signaling Pathway and Biosynthetic Roles of PptT

PptT_Pathway cluster_PptT PptT-mediated Activation cluster_Biosynthesis Downstream Biosynthetic Pathways cluster_Outcome Biological Outcome CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Ppant donor Holo-CP Holo-Carrier Protein (active) PptT->Holo-CP Ppant transfer Apo-CP Apo-Carrier Protein (inactive) Apo-CP->PptT PKS Polyketide Synthases (PKS) Holo-CP->PKS NRPS Non-Ribosomal Peptide Synthetases (NRPS) Holo-CP->NRPS PptT_Inhibitor PptT Inhibitor (e.g., AU 8918) PptT_Inhibitor->PptT Inhibition Mycolic_Acids Mycolic Acids PKS->Mycolic_Acids Virulence_Lipids Virulence Lipids (DIM, SL, etc.) PKS->Virulence_Lipids Mycobactin Mycobactin (Siderophore) NRPS->Mycobactin Cell_Wall Impaired Cell Wall Integrity Mycolic_Acids->Cell_Wall Virulence Reduced Virulence Virulence_Lipids->Virulence Mycobactin->Virulence Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Virulence->Bacterial_Death

Caption: PptT signaling pathway and its role in mycobacterial biosynthesis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of the PptT inhibitor AU 8918.

Table 1: In Vitro Activity of AU 8918 against M. tuberculosis

ParameterValueReference
IC₅₀ (BpsA assay)2.3 µM[4]
IC₅₀ (FP assay)0.23 µM[4]
MIC₉₀ (M. tb H37Rv)3.1 µM[4]

Table 2: In Vivo Efficacy of AU 8918 in a Mouse Model of Tuberculosis

Mouse StrainM. tb StrainTreatment Dose and RouteDuration of TreatmentOrganLog₁₀ CFU Reduction vs. VehicleReference
Not specifiedH37RvNot specifiedNot specifiedLungsSignificant reduction[7]
BALB/cH37Rv100 mg/kg, oral gavage4 weeksLungs~2.0[8]

Note: Detailed quantitative data on CFU reduction with specific doses and time points for AU 8918 are limited in the reviewed literature. The value provided is an approximation based on graphical data presented in the cited reference.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of a PptT Inhibitor in a Mouse Model of Tuberculosis

This protocol is based on methodologies used for testing anti-tuberculosis compounds in murine models and specific information available for AU 8918.

1. Animal Model and Infection:

  • Mouse Strain: BALB/c mice (female, 6-8 weeks old) are commonly used for tuberculosis research.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Route: Low-dose aerosol infection to deliver approximately 100-200 bacilli to the lungs of each mouse. This method closely mimics the natural route of human infection.

2. PptT Inhibitor Formulation and Administration:

  • Compound: PptT inhibitor (e.g., AU 8918).

  • Formulation: The inhibitor should be formulated in a suitable vehicle for the chosen administration route. For oral gavage, a common vehicle is 0.5% (w/v) carboxymethylcellulose in water.

  • Dose: Based on available data for AU 8918, a starting dose of 100 mg/kg can be used.[8] Dose-response studies are recommended.

  • Administration Route: Oral gavage is a common and effective route for administering drugs to mice. Intraperitoneal injection is another potential route.

  • Frequency: Daily administration, 5 days a week.

3. Experimental Groups:

  • Group 1 (Vehicle Control): Infected mice receiving the vehicle only.

  • Group 2 (Test Compound): Infected mice receiving the PptT inhibitor at the desired dose.

  • Group 3 (Positive Control): Infected mice receiving a standard-of-care anti-tuberculosis drug (e.g., isoniazid at 10 mg/kg).

  • Group 4 (Uninfected Control): Uninfected mice.

4. Efficacy Evaluation:

  • Time Points: Mice are euthanized at various time points post-infection to assess bacterial load, typically at day 1 (to confirm initial inoculum) and after 2, 4, and 6 weeks of treatment.

  • Organ Harvesting: Lungs and spleens are aseptically removed.

  • Bacterial Load Determination (CFU Assay):

    • Homogenize the entire lung and spleen of each mouse in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Prepare serial 10-fold dilutions of the organ homogenates in PBS with 0.05% Tween 80.

    • Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the colony-forming units (CFU) per organ.

    • Data are typically expressed as log₁₀ CFU per organ.

5. Data Analysis:

  • Compare the mean log₁₀ CFU in the lungs and spleens of the PptT inhibitor-treated group to the vehicle control group. A statistically significant reduction in CFU indicates efficacy.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Infection Aerosol Infection of Mice with M. tb H37Rv Grouping Randomization into Treatment Groups Infection->Grouping Admin_Vehicle Vehicle Control Administration Grouping->Admin_Vehicle Admin_Inhibitor PptT Inhibitor Administration Grouping->Admin_Inhibitor Admin_Positive Positive Control (e.g., Isoniazid) Grouping->Admin_Positive Euthanasia Euthanasia at Defined Time Points Admin_Vehicle->Euthanasia Admin_Inhibitor->Euthanasia Admin_Positive->Euthanasia Harvest Harvest Lungs and Spleens Euthanasia->Harvest Homogenize Organ Homogenization Harvest->Homogenize Dilute_Plate Serial Dilution and Plating Homogenize->Dilute_Plate Incubate Incubation (3-4 weeks) Dilute_Plate->Incubate CFU_Count CFU Counting and Data Analysis Incubate->CFU_Count

Caption: Workflow for assessing the in vivo efficacy of PptT inhibitors.

Protocol 2: Construction of a M. tuberculosis PptT Conditional Knockdown Mutant for Target Validation

This protocol describes the generation of a conditional mutant to validate PptT as an essential gene in vivo, a crucial step before testing inhibitors. This method uses a tetracycline-inducible expression system.

1. Vector Construction:

  • Construct a suicide vector containing:

    • The flanking regions of the pptT gene for homologous recombination.

    • A selectable marker (e.g., hygromycin resistance).

    • A counter-selectable marker (e.g., sacB).

    • The pptT gene under the control of a tetracycline-repressible promoter (e.g., Pmyc1tetO).

    • The tetracycline repressor gene (tetR).

2. Generation of the Conditional Mutant:

  • Electroporate the suicide vector into M. tuberculosis H37Rv.

  • Select for single-crossover transformants on media containing the appropriate antibiotic (e.g., hygromycin) and anhydrotetracycline (ATc) to ensure expression of pptT.

  • Select for double-crossover mutants (where the native pptT is replaced by the regulated copy) on media containing sucrose (to select against sacB) and ATc.

  • Confirm the correct gene replacement by PCR and Southern blotting.

3. In Vivo Validation of PptT Essentiality:

  • Infect two groups of BALB/c mice with the pptT conditional mutant.

  • Provide one group with drinking water containing doxycycline (a tetracycline analog) to induce pptT expression.

  • The other group receives regular drinking water (no doxycycline), leading to the depletion of PptT.

  • Determine the bacterial load in the lungs and spleens at different time points as described in Protocol 1.

  • A significant reduction in CFU in the group without doxycycline confirms that PptT is essential for M. tuberculosis survival in vivo.[1]

Logical Relationship for Target Validation

target_validation Hypothesis Hypothesis: PptT is essential for M. tb in vivo Construct_Mutant Construct PptT Conditional Knockdown Mutant Hypothesis->Construct_Mutant Infect_Mice Infect Mice with Conditional Mutant Construct_Mutant->Infect_Mice Group_Plus_Doxy Group 1: + Doxycycline (PptT ON) Infect_Mice->Group_Plus_Doxy Group_Minus_Doxy Group 2: - Doxycycline (PptT OFF) Infect_Mice->Group_Minus_Doxy CFU_Analysis CFU Analysis of Lungs and Spleen Group_Plus_Doxy->CFU_Analysis Group_Minus_Doxy->CFU_Analysis Result_Plus_Doxy Result: Bacterial Persistence CFU_Analysis->Result_Plus_Doxy Result_Minus_Doxy Result: Bacterial Clearance CFU_Analysis->Result_Minus_Doxy Conclusion Conclusion: PptT is a valid in vivo drug target Result_Plus_Doxy->Conclusion Result_Minus_Doxy->Conclusion

Caption: Logical workflow for validating PptT as an in vivo drug target.

Conclusion

The inhibition of PptT is a validated and promising strategy for the development of novel anti-tuberculosis drugs. The protocols and data provided, centered on the well-studied inhibitor AU 8918, offer a robust framework for the in vivo evaluation of new PptT-targeting compounds. Further research to delineate the detailed pharmacokinetics and pharmacodynamics of these inhibitors will be crucial for their advancement into clinical development.

References

Application Notes and Protocols: PptT-IN-A1 as a Chemical Probe for PptT Function

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Extensive searches for a chemical probe specifically named "PptT-IN-4" did not yield any publicly available information. Therefore, these application notes and protocols are based on a well-characterized, potent, and selective inhibitor of Mycobacterium tuberculosis PptT from the amidinourea class, which we will refer to as PptT-IN-A1 . This compound serves as an exemplary chemical probe for investigating PptT function.

Introduction

Phosphopantetheinyl transferase (PptT) is an essential enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of various synthases.[2] This post-translational modification is critical for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are involved in the biosynthesis of essential cell wall components, such as mycolic acids, and virulence factors.[1][3] The essentiality of PptT for Mtb growth and survival makes it a promising target for the development of new anti-tuberculosis drugs.[1]

PptT-IN-A1 is a potent and selective small molecule inhibitor of Mtb PptT. As a chemical probe, PptT-IN-A1 is an invaluable tool for researchers, scientists, and drug development professionals to dissect the function of PptT, validate it as a drug target, and screen for new inhibitors. These application notes provide detailed protocols for the use of PptT-IN-A1 in various experimental settings.

PptT-IN-A1: Chemical Probe Profile

Mechanism of Action:

PptT-IN-A1 acts as a competitive inhibitor of PptT, likely by binding to the active site and preventing the binding of its natural substrate, CoA.[2] Inhibition of PptT activity leads to the abrogation of the post-translational activation of PKS and NRPS, thereby disrupting the biosynthesis of essential lipids and virulence factors, ultimately leading to bacterial cell death.[1][2]

Quantitative Data for PptT-IN-A1:

ParameterValueSpeciesReference
PptT Inhibition (IC50) 0.25 µMM. tuberculosis[4]
MIC90 3.1 µMM. tuberculosis (replicating)[4]

Signaling Pathway and Experimental Workflows

PptT_Signaling_Pathway cluster_PptT_Activation PptT-mediated Activation cluster_Biosynthesis Downstream Biosynthetic Pathways PptT PptT Holo_PKS_NRPS Holo-PKS/NRPS (active) PptT->Holo_PKS_NRPS  4'-Ppant transfer CoA Coenzyme A CoA->PptT Apo_PKS_NRPS Apo-PKS/NRPS (inactive) Apo_PKS_NRPS->PptT Mycolic_Acids Mycolic Acids (Cell Wall Integrity) Holo_PKS_NRPS->Mycolic_Acids Virulence_Factors Virulence Factors (e.g., PDIM, SL-1) Holo_PKS_NRPS->Virulence_Factors PptT_IN_A1 PptT-IN-A1 (Chemical Probe) PptT_IN_A1->PptT Inhibition

Figure 1: PptT signaling pathway and point of intervention by PptT-IN-A1.

PptT_Inhibition_Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Signal Detection Reagents Prepare Assay Buffer, PptT Enzyme, Apo-ACP, CoA, and PptT-IN-A1 Incubate Incubate PptT with PptT-IN-A1 (or DMSO) Reagents->Incubate Initiate Initiate reaction by adding Apo-ACP and CoA Incubate->Initiate Quench Quench reaction Initiate->Quench Detection Detect Holo-ACP formation (e.g., Fluorescence, Radioactivity) Quench->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Figure 2: General workflow for a PptT enzymatic inhibition assay.

Chemical_Probe_Logic PptT_IN_A1 PptT-IN-A1 In_Vitro Inhibits purified PptT enzyme (Biochemical Assay) PptT_IN_A1->In_Vitro In_Cellulo Inhibits Mtb growth (Cell-based Assay) PptT_IN_A1->In_Cellulo Target_Engagement Binds to PptT in Mtb cells (e.g., CETSA, ABPP) PptT_IN_A1->Target_Engagement Target_Validation PptT is a druggable target In_Vitro->Target_Validation Phenocopy Phenocopies genetic knockdown of PptT In_Cellulo->Phenocopy In_Cellulo->Target_Validation Target_Engagement->Target_Validation Phenocopy->Target_Validation

Figure 3: Logical framework for using PptT-IN-A1 to validate PptT as a drug target.

Application Notes

In Vitro Characterization of PptT Inhibitors

PptT-IN-A1 serves as an excellent positive control for in vitro assays aimed at identifying novel PptT inhibitors. A common method is a fluorescence polarization (FP) assay that measures the modification of a carrier protein with a fluorescently labeled CoA analog.[5]

  • Use Case: High-throughput screening (HTS) of compound libraries to identify new PptT inhibitors.

  • Principle: In the absence of an inhibitor, PptT will transfer the fluorescent CoA analog to the apo-carrier protein, resulting in a larger, slower-tumbling molecule and an increase in fluorescence polarization. PptT-IN-A1 will inhibit this reaction, leading to a low polarization signal.

Probing the Role of PptT in M. tuberculosis Growth and Viability

The potent whole-cell activity of PptT-IN-A1 allows for its use in studying the phenotypic consequences of PptT inhibition in live Mtb cultures.

  • Use Case: Determining the effect of PptT inhibition on Mtb growth kinetics and survival.

  • Principle: Treatment of Mtb cultures with PptT-IN-A1 is expected to result in a dose-dependent inhibition of bacterial growth, which can be monitored by measuring optical density (OD) or by determining colony-forming units (CFUs).

Target Engagement and Selectivity Profiling

Confirming that a chemical probe interacts with its intended target in a cellular context is crucial. Techniques like the Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can be employed.

  • Use Case: To confirm that PptT-IN-A1 engages PptT within intact Mtb cells and to assess its selectivity against other cellular proteins.

  • Principle of CETSA: The binding of PptT-IN-A1 to PptT is expected to stabilize the protein, leading to a higher melting temperature. This shift can be detected by Western blotting for PptT after heating cell lysates to various temperatures.

Experimental Protocols

Protocol 1: In Vitro PptT Inhibition Assay (Fluorescence Polarization)

Materials:

  • Purified recombinant Mtb PptT enzyme

  • Purified apo-Acyl Carrier Protein (ACP) domain (e.g., from PKS13)

  • Fluorescently labeled Coenzyme A (e.g., Bodipy-FL-CoA)

  • PptT-IN-A1

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of PptT-IN-A1 in DMSO. For a typical IC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 µM is recommended. Also, prepare a DMSO-only control.

  • Assay Plate Preparation:

    • Add 100 nL of the serially diluted PptT-IN-A1 or DMSO to the wells of the 384-well plate.

    • Add 5 µL of PptT enzyme solution (e.g., 20 nM final concentration) in assay buffer to all wells.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate mix containing apo-ACP (e.g., 200 nM final concentration) and fluorescently labeled CoA (e.g., 50 nM final concentration) in assay buffer.

    • Add 5 µL of the substrate mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO-only (high signal) and no-enzyme (low signal) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • PptT-IN-A1

  • 96-well microplates

  • Resazurin solution (e.g., 0.02% w/v)

  • Plate shaker incubator

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in fresh 7H9 broth.

  • Compound Preparation: Prepare a 2-fold serial dilution of PptT-IN-A1 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (medium only) and a no-bacteria control.

  • Inoculation: Add 100 µL of the diluted Mtb culture to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C with gentle shaking for 7 days.

  • Viability Assessment:

    • Add 30 µL of resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

  • MIC Determination:

    • Visually inspect the wells. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of PptT-IN-A1 that prevents this color change.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. Appropriate safety precautions must be taken when working with Mycobacterium tuberculosis.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose metabolism. It is a key therapeutic target for the management of type 2 diabetes mellitus.[1][2][3][4] DPP-4 inhibitors increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1] High-throughput screening (HTS) is a fundamental technology in drug discovery, enabling the rapid screening of large compound libraries to identify novel inhibitors of therapeutic targets like DPP-4.[5][6][7][8] These application notes provide a comprehensive overview and detailed protocols for performing HTS assays to identify and characterize DPP-4 inhibitors.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[1][2][3] The primary substrates relevant to glucose homeostasis are GLP-1 and GIP. By inhibiting DPP-4, the inactivation of these incretins is prevented, leading to prolonged physiological activity. This results in enhanced glucose-stimulated insulin secretion and reduced glucagon levels, ultimately contributing to lower blood glucose levels.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases Active GIP Active GIP K-cells->Active GIP releases Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Active GLP-1->Pancreatic Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 substrate Active GIP->Pancreatic Beta-cells stimulates Active GIP->DPP-4 substrate Insulin Insulin Pancreatic Beta-cells->Insulin secretes Glucagon Glucagon Pancreatic Alpha-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production promotes Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 cleaves to Inactive GIP Inactive GIP DPP-4->Inactive GIP cleaves to DPP-4_Inhibitor DPP-4 Inhibitor DPP-4_Inhibitor->DPP-4 inhibits

Caption: Signaling pathway of DPP-4 inhibition.

High-Throughput Screening for DPP-4 Inhibitors

A common HTS assay for DPP-4 inhibitors is a fluorescence-based biochemical assay. This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a synthetic substrate that releases a fluorescent product.

Experimental Workflow

The general workflow for a DPP-4 HTS assay is depicted below.

HTS_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation dispense Incubation Incubation Assay Plate Preparation->Incubation pre-incubate DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->Assay Plate Preparation add Signal Generation Signal Generation Incubation->Signal Generation Fluorescent Substrate Fluorescent Substrate Fluorescent Substrate->Signal Generation add Fluorescence Reading Fluorescence Reading Signal Generation->Fluorescence Reading measure Data Analysis Data Analysis Fluorescence Reading->Data Analysis analyze Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: General workflow for a DPP-4 HTS assay.

Quantitative Data Presentation

The results of an HTS campaign can be summarized to evaluate the performance of the assay and the activity of the tested compounds. The following tables present representative data from a hypothetical HTS assay for a DPP-4 inhibitor.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.85A measure of assay quality, with > 0.5 indicating an excellent assay.
Signal-to-Background (S/B) Ratio 12The ratio of the signal from an uninhibited reaction to the background signal.
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal.

Table 2: Representative Hit Compound Data

Compound IDIC50 (nM)Hill SlopeMax Inhibition (%)
PptT-IN-4 (Example) 15.21.198.5
Control Inhibitor 8.71.099.2
Hit Compound A 45.81.395.1
Hit Compound B 120.30.992.7

Experimental Protocols

Protocol 1: Primary High-Throughput Screening of DPP-4 Inhibitors

Objective: To identify initial "hit" compounds that inhibit DPP-4 activity from a large chemical library.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA

  • DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control

  • DMSO for compound dilution

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or a known DPP-4 inhibitor (positive control).

  • Enzyme Addition: Add 10 µL of DPP-4 enzyme solution (e.g., 0.1 ng/µL in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Addition: Add 10 µL of the Gly-Pro-AMC substrate solution (e.g., 50 µM in assay buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

Protocol 2: IC50 Determination for Hit Compounds

Objective: To determine the potency (IC50 value) of the hit compounds identified in the primary screen.

Materials:

  • Same materials as in Protocol 1.

  • Hit compounds identified from the primary screen.

Procedure:

  • Serial Dilution: Prepare a series of dilutions for each hit compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM) in DMSO.

  • Compound Plating: Dispense 50 nL of each dilution of the hit compounds into the wells of a 384-well plate in triplicate. Include positive and negative controls.

  • Enzyme Addition: Add 10 µL of DPP-4 enzyme solution to all wells.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Endpoint Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the final fluorescence intensity.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship Diagram

The relationship between different stages of the HTS and lead optimization process is crucial for successful drug discovery.

HTS_Logic cluster_screening Screening Phase cluster_characterization Hit Characterization cluster_optimization Lead Optimization Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation identifies Dose-Response (IC50) Dose-Response (IC50) Hit Confirmation->Dose-Response (IC50) confirms Selectivity Assays Selectivity Assays Dose-Response (IC50)->Selectivity Assays leads to Mechanism of Action Studies Mechanism of Action Studies Dose-Response (IC50)->Mechanism of Action Studies leads to Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Assays->Structure-Activity Relationship (SAR) Mechanism of Action Studies->Structure-Activity Relationship (SAR) ADMET Profiling ADMET Profiling Structure-Activity Relationship (SAR)->ADMET Profiling Preclinical Candidate Preclinical Candidate ADMET Profiling->Preclinical Candidate

Caption: Logical flow from HTS to preclinical candidate selection.

References

Application Notes and Protocols: PptT-IN-4 in Combination with Other Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents with novel mechanisms of action. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of mycolic acids and other crucial lipids that contribute to the virulence and survival of Mtb.[1][2] PptT-IN-4 has been identified as an inhibitor of this vital enzyme, presenting a new avenue for anti-tuberculosis drug development.

This document provides detailed application notes and experimental protocols for the investigation of this compound, particularly in combination with existing anti-tuberculosis drugs. While specific data on this compound combination therapy is not yet publicly available, this guide offers a comprehensive framework for its evaluation based on established methodologies.

This compound: A Novel PptT Inhibitor

This compound, also known as Compound 3a, is a documented inhibitor of the M. tuberculosis PptT enzyme.[3] Inhibition of PptT disrupts the post-translational modification of polyketide synthases and non-ribosomal peptide synthetases, which are critical for the synthesis of mycolic acids, phthiocerol dimycocerosates (PDIMs), and mycobactin siderophores.[1][4]

Signaling Pathway of PptT in Mycobacterium tuberculosis

The PptT enzyme plays a central role in activating multiple biosynthetic pathways essential for the survival and virulence of M. tuberculosis. The following diagram illustrates the mechanism of PptT and its downstream effects.

PptT_Pathway cluster_PptT_Activation PptT Catalytic Cycle cluster_Downstream_Pathways Downstream Biosynthetic Pathways CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Binds Apo-ACP/PCP Apo-Carrier Protein (Apo-ACP/PCP) PptT->Apo-ACP/PCP Transfers 4'-PP Holo-ACP/PCP Holo-Carrier Protein (Holo-ACP/PCP) Apo-ACP/PCP->Holo-ACP/PCP Activation PKS Polyketide Synthases (PKS) Holo-ACP/PCP->PKS Activates NRPS Non-Ribosomal Peptide Synthetases (NRPS) Holo-ACP/PCP->NRPS Activates This compound This compound This compound->PptT Inhibits Mycolic_Acids Mycolic Acids PKS->Mycolic_Acids Virulence_Lipids Virulence Lipids (e.g., PDIMs) PKS->Virulence_Lipids Mycobactin Mycobactin Siderophores NRPS->Mycobactin Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Virulence_Lipids->Cell_Wall Iron_Acquisition Iron Acquisition Mycobactin->Iron_Acquisition

Caption: Mechanism of PptT and its role in Mtb biosynthetic pathways.

Quantitative Data for this compound

The following table summarizes the known in vitro activity of this compound.

ParameterValueTarget/OrganismReference
IC50 0.71 µMPptT Enzyme[3]
MIC 42 µMM. tuberculosis H37Rv[3]
Off-Target IC50 11 µMhERG Channel[3]
8.1 µMhCav1.2 Channel[3]
6.9 µMhNav1.5 Channel[3]

Rationale for Combination Therapy

The standard treatment for TB involves a multi-drug regimen to prevent the emergence of drug resistance and to target different populations of Mtb.[5][6][7] Combining a novel agent like this compound with existing anti-TB drugs could offer several advantages:

  • Synergistic Effects: The combination may be more effective than the sum of the individual drugs.

  • Dose Reduction: Synergy can allow for lower doses of each drug, potentially reducing toxicity.

  • Overcoming Resistance: A new mechanism of action can be effective against strains resistant to current drugs.

  • Shortening Treatment Duration: More potent combination therapies could shorten the lengthy TB treatment course.

Experimental Protocols

The following are detailed, generalized protocols for evaluating the efficacy of this compound in combination with standard anti-tuberculosis drugs.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[8][9][10]

Checkerboard_Workflow Start Prepare_Drugs Prepare Stock Solutions of this compound and Partner Drug Start->Prepare_Drugs Serial_Dilutions Create 2D Serial Dilutions in 96-well Plate Prepare_Drugs->Serial_Dilutions Inoculate Inoculate with M. tuberculosis Culture (e.g., H37Rv) Serial_Dilutions->Inoculate Incubate Incubate Plates (e.g., 7-14 days at 37°C) Inoculate->Incubate Add_Indicator Add Viability Indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Read MICs for Each Drug Alone and in Combination Add_Indicator->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Interpret Interpret Results: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret End Interpret->End

Caption: Workflow for the in vitro checkerboard synergy assay.

Materials:

  • This compound (requires solubilization, e.g., in DMSO)

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin, Ethambutol, Pyrazinamide)

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Further dilutions should be made in 7H9 broth.

  • Plate Setup:

    • In a 96-well plate, serially dilute this compound along the x-axis and the partner drug along the y-axis.

    • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a drug-free well as a growth control.

  • Inoculation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to the desired inoculum size (e.g., 5 x 105 CFU/mL). Add the inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism
In Vivo Efficacy in a Mouse Model of Tuberculosis

Evaluating the efficacy of a drug combination in an animal model is a critical step in preclinical development. The murine model of chronic TB infection is widely used.[11][12]

InVivo_Workflow Start Infection Infect Mice (e.g., BALB/c) with M. tuberculosis via Aerosol or Intravenous Route Start->Infection Establish_Infection Allow Infection to Establish (e.g., 2-4 weeks) Infection->Establish_Infection Treatment_Groups Randomize Mice into Treatment Groups: - Vehicle Control - this compound alone - Partner Drug alone - Combination Therapy Establish_Infection->Treatment_Groups Administer_Treatment Administer Treatment Daily (e.g., via Oral Gavage) for a Defined Period (e.g., 4-8 weeks) Treatment_Groups->Administer_Treatment Monitor Monitor Mice for Weight Loss and Clinical Signs Administer_Treatment->Monitor Endpoint At Endpoint, Euthanize Mice and Harvest Lungs and Spleen Monitor->Endpoint CFU_Enumeration Homogenize Organs and Plate Serial Dilutions to Enumerate Bacterial Load (CFU) Endpoint->CFU_Enumeration Analyze_Data Statistically Analyze CFU Counts Between Treatment Groups CFU_Enumeration->Analyze_Data End Analyze_Data->End

Caption: Workflow for an in vivo mouse model of TB efficacy study.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • M. tuberculosis strain (e.g., H37Rv)

  • Aerosol infection chamber or equipment for intravenous injection

  • This compound and partner drug(s) formulated for in vivo administration

  • Appropriate vehicle for drug delivery (e.g., a solution for oral gavage)

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis via aerosol inhalation to establish a pulmonary infection.

  • Pre-treatment Phase: Allow the infection to become established, typically for 2-4 weeks.

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, partner drug alone, and the combination).

    • Administer drugs daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Monitor the health of the mice throughout the experiment, including body weight measurements.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with a detergent (e.g., Tween-80).

    • Plate serial dilutions of the homogenates onto 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • Data Analysis: Compare the log10 CFU counts between the different treatment groups. A statistically significant reduction in CFU in the combination group compared to the single-agent groups indicates in vivo efficacy and potential synergy.

Standard Anti-Tuberculosis Drugs for Combination Studies

The following table provides an overview of first-line anti-TB drugs that are candidates for combination studies with this compound.

DrugMechanism of Action
Isoniazid (INH) Inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[13][14][15]
Rifampicin (RIF) Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[13][15]
Pyrazinamide (PZA) The exact mechanism is not fully understood, but it is thought to disrupt membrane potential and inhibit trans-translation.[13][15]
Ethambutol (EMB) Inhibits arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall.[13][15][16]

Conclusion

This compound represents a promising new lead in the fight against tuberculosis due to its inhibition of an essential mycobacterial enzyme. While further characterization of its properties, including solubility and in vivo pharmacokinetics, is necessary, the protocols outlined in this document provide a robust framework for evaluating its potential in combination with standard anti-tuberculosis drugs. Such studies are crucial for advancing our understanding of this novel inhibitor and its potential role in future TB treatment regimens.

References

Application Notes and Protocols for Evaluating PptT-IN-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of PptT-IN-4, a putative inhibitor of the essential Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT).

Introduction

PptT is a crucial enzyme in Mycobacterium tuberculosis (Mtb), responsible for the post-translational modification and activation of various synthases involved in the biosynthesis of critical cell wall components, such as mycolic acids, and virulence factors like mycobactin siderophores.[1][2][3] Inhibition of PptT represents a promising strategy for the development of novel anti-tuberculosis therapeutics.[1][3][4][5] this compound has been identified as a potential inhibitor of this essential enzyme. The following protocols describe cell-based assays to determine the efficacy and mode of action of this compound against Mtb.

PptT-Mediated Activation of Biosynthetic Pathways

PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) group from coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][6] This modification converts these enzymes from their inactive apo-form to the active holo-form, enabling them to participate in the synthesis of complex lipids and virulence factors.[1][2]

PptT_Pathway PptT Signaling Pathway cluster_activation Enzyme Activation CoA Coenzyme A (CoA) PptT PptT CoA->PptT Apo_Enzyme Apo-PKS/NRPS (Inactive) Apo_Enzyme->PptT Holo_Enzyme Holo-PKS/NRPS (Active) PptT->Holo_Enzyme  4'-Phosphopantetheinylation PptT_IN_4 This compound PptT_IN_4->PptT Inhibition Biosynthesis Mycolic Acid, Siderophore & Virulence Factor Biosynthesis Holo_Enzyme->Biosynthesis Mtb_Growth Mtb Growth & Survival Biosynthesis->Mtb_Growth

A diagram illustrating the PptT signaling pathway.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Experimental Workflow

MIC_Workflow MIC Determination Workflow start Start prep_culture Prepare Mtb Culture (e.g., H37Rv) start->prep_culture inoculate Inoculate Microplate Wells with Mtb and Compound prep_culture->inoculate prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results Visually or using a Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.
Materials

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control antibiotic (e.g., Isoniazid)

  • Negative control (DMSO)

Methodology
  • Prepare Mtb Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture density to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL) and then dilute 1:100 in fresh 7H9 broth.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentration range should typically span from 100 µM to 0.05 µM. Include wells for a positive control (Isoniazid), a negative control (DMSO at the highest concentration used for the compound), and a no-drug control.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well of the microplate containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial metabolism.

Data Presentation
CompoundMIC (µM)
This compound[Insert Value]
Isoniazid[Insert Value]
DMSO>100

Protocol 2: Intracellular Activity of this compound in an M. tuberculosis-Infected Macrophage Model

This assay evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, providing a more physiologically relevant assessment of its activity.

Experimental Workflow

Macrophage_Workflow Macrophage Infection Assay Workflow start Start seed_macrophages Seed Macrophages (e.g., THP-1) start->seed_macrophages infect_macrophages Infect Macrophages with Mtb (MOI 1:1) seed_macrophages->infect_macrophages treat_cells Treat with this compound infect_macrophages->treat_cells incubate Incubate for 4 days treat_cells->incubate lyse_cells Lyse Macrophages incubate->lyse_cells plate_lysate Plate Lysate on 7H11 Agar lyse_cells->plate_lysate count_cfu Count CFUs plate_lysate->count_cfu end End count_cfu->end

Workflow for the macrophage infection assay.
Materials

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv

  • This compound

  • Sterile water with 0.05% Tween 80

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

Methodology
  • Macrophage Differentiation: Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10^5 cells/well in RPMI-1640 medium. Differentiate the monocytes into macrophages by adding PMA to a final concentration of 20 ng/mL and incubating for 48 hours at 37°C in 5% CO2.

  • Infection: Prepare an Mtb H37Rv suspension and infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage). Incubate for 4 hours to allow for phagocytosis.

  • Treatment: After the infection period, wash the cells twice with warm PBS to remove extracellular bacteria. Add fresh RPMI-1640 medium containing serial dilutions of this compound.

  • Incubation: Incubate the infected and treated cells for 4 days at 37°C in 5% CO2.

  • CFU Determination: After 4 days, lyse the macrophages with sterile water containing 0.05% Tween 80. Prepare serial dilutions of the lysate and plate on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load. The activity of this compound is measured as the percentage reduction in CFU compared to the untreated control.

Data Presentation
CompoundConcentration (µM)% CFU Reduction
This compound[Conc. 1][Value]
[Conc. 2][Value]
[Conc. 3][Value]
Rifampicin[Conc.][Value]
Untreated-0

Protocol 3: Target Engagement Assay using a PptT Conditional Knockdown Mutant

This assay confirms that the anti-mycobacterial activity of this compound is due to the inhibition of PptT. A conditional knockdown mutant, where pptT expression is controlled by an inducer (e.g., anhydrotetracycline, ATc), is used.[3][4]

Logical Relationship

Conditional_Knockdown_Logic Logic of PptT Conditional Knockdown Assay cluster_high_PptT High PptT Expression (+ATc) cluster_low_PptT Low PptT Expression (-ATc) High_PptT PptT Levels are High High_PptT_Growth Growth is Less Sensitive to this compound High_PptT->High_PptT_Growth Low_PptT PptT Levels are Low Low_PptT_Growth Growth is Hypersensitive to this compound Low_PptT->Low_PptT_Growth PptT_IN_4 This compound PptT_IN_4->High_PptT_Growth PptT_IN_4->Low_PptT_Growth

Logic diagram for the conditional knockdown assay.
Materials

  • M. tuberculosis PptT conditional knockdown mutant

  • Wild-type M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • Anhydrotetracycline (ATc)

  • This compound

  • 96-well microplates

Methodology
  • Culture Preparation: Grow the PptT conditional knockdown mutant and wild-type Mtb to mid-log phase. For the conditional mutant, maintain the culture in the presence of an optimal concentration of ATc (e.g., 100 ng/mL) to ensure PptT expression.

  • Assay Setup: In a 96-well plate, prepare two sets of serial dilutions of this compound. One set will be in 7H9 broth containing ATc, and the other in 7H9 broth without ATc.

  • Inoculation: Inoculate the wells with the PptT conditional knockdown mutant. As a control, determine the MIC of this compound against wild-type Mtb in the presence and absence of ATc.

  • Incubation and MIC Determination: Incubate the plates and determine the MIC as described in Protocol 1.

Data Presentation
StrainATc (ng/mL)This compound MIC (µM)
PptT Conditional Knockdown100[Insert Value]
0[Insert Value]
Wild-type H37Rv100[Insert Value]
0[Insert Value]

Expected Outcome: A significant decrease in the MIC of this compound against the conditional knockdown mutant in the absence of ATc (low PptT expression) compared to its presence (high PptT expression) would strongly suggest that PptT is the target of this compound. The MIC against the wild-type strain should remain unaffected by ATc.

Conclusion

These cell-based assays provide a comprehensive framework for evaluating the anti-mycobacterial activity of this compound. The determination of MIC provides a baseline for its potency, the macrophage infection model assesses its efficacy in a more biologically relevant context, and the use of a conditional knockdown mutant allows for the validation of its molecular target. Together, the data generated from these protocols will be invaluable for the further development of this compound as a potential anti-tuberculosis drug candidate.

References

Application Notes and Protocols for PptT-IN-4 in Virulence Factor Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the 4′-phosphopantetheinyl transferase (PptT), an essential enzyme for the survival and pathogenesis of Mtb.[1][2][3][4][5][6] PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains. This post-translational modification is a prerequisite for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of critical cellular components and virulence factors.[3][5]

Key virulence factors whose production depends on PptT activity include mycolic acids, which are essential components of the unique mycobacterial cell wall, and mycobactin, a siderophore required for iron acquisition.[3] Inhibition of PptT disrupts these biosynthetic pathways, leading to impaired bacterial growth and reduced virulence.[3]

PptT-IN-4 is a recently identified small molecule inhibitor of Mtb PptT.[7][8] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in investigating the production of Mtb virulence factors.

This compound: Mechanism of Action

This compound functions as a direct inhibitor of the PptT enzyme. By binding to PptT, it prevents the transfer of the Ppant group to its target carrier proteins. This halt in post-translational activation renders PKS and NRPS enzymes inactive, thereby blocking the downstream synthesis of essential lipids and virulence factors. Specifically, the inhibition of PptT by this compound is expected to disrupt the biosynthetic pathways of:

  • Mycolic Acids: Long-chain fatty acids that are signature components of the mycobacterial cell envelope, contributing to its impermeability and resistance to drugs and host immune responses.

  • Mycobactin: A lipophilic siderophore crucial for scavenging iron from the host environment, a process essential for Mtb survival and replication.

The signaling pathway below illustrates the central role of PptT and the inhibitory action of this compound.

PptT_Pathway CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Apo_CP Apo-Carrier Proteins (Apo-ACP/PCP) Apo_CP->PptT Holo_CP Holo-Carrier Proteins (Holo-ACP/PCP) PptT->Holo_CP  Ppant Transfer PptT_IN_4 This compound PptT_IN_4->PptT Inhibits PKS_NRPS Polyketide Synthases (PKS) & Non-Ribosomal Peptide Synthetases (NRPS) Holo_CP->PKS_NRPS Activates Mycolic_Acids Mycolic Acids PKS_NRPS->Mycolic_Acids Synthesizes Mycobactin Mycobactin (Siderophore) PKS_NRPS->Mycobactin Synthesizes Virulence Bacterial Viability & Virulence Mycolic_Acids->Virulence Mycobactin->Virulence

PptT-mediated activation of virulence factor biosynthesis and its inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the known inhibitory activities of this compound. This data is essential for designing experiments and interpreting results.

ParameterTargetValueReference
IC₅₀ M. tuberculosis PptT Enzyme0.71 µM[7][8]
MIC M. tuberculosis H37Rv (whole-cell)42 µM[7][8]
Off-Target IC₅₀ hERG Channel11 µM[7][8]
Off-Target IC₅₀ hCav1.2 Channel8.1 µM[7][8]
Off-Target IC₅₀ hNav1.5 Channel6.9 µM[7][8]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound. Researchers should adapt these methods based on their specific experimental setup and safety requirements for handling M. tuberculosis.

Protocol 1: In Vitro PptT Enzymatic Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of an inhibitor against PptT, adaptable from established high-throughput screening assays.[3]

Materials:

  • Recombinant Mtb PptT enzyme

  • Apo-carrier protein substrate (e.g., Apo-BpsA or Apo-ACP)

  • Coenzyme A (CoA)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.01% Triton-X)

  • Detection system (e.g., colorimetric, fluorescent, or proximity-based)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the PptT enzyme and the this compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the apo-carrier protein substrate and CoA to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and measure the signal according to the chosen detection method. For example, in a colorimetric assay using the indigoidine synthesis system, the product's absorbance can be measured at 590 nm after solubilization in DMSO.[9]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of this compound against whole-cell M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound

  • 96-well microplates

  • Resazurin dye

  • Plate reader

Procedure:

  • Bacterial Culture: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in 7H9 broth directly in the 96-well plate.

  • Inoculation: Adjust the Mtb culture to a final concentration of approximately 5 x 10⁵ CFU/mL and add to each well containing the compound. Include a drug-free control (positive growth) and a media-only control (negative growth).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Readout: Add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents the color change (i.e., inhibits visible bacterial growth).

Protocol 3: Analysis of Virulence Factor Production

This protocol outlines a general approach to assess the impact of this compound on the production of mycolic acids.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement

  • This compound at sub-MIC concentrations (e.g., 1/2 or 1/4 MIC)

  • ¹⁴C-labeled acetate

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Phosphorimager or autoradiography film

Procedure:

  • Treatment and Labeling: Grow Mtb cultures to early-log phase and treat with a sub-MIC concentration of this compound for 24-48 hours. A no-drug control should be run in parallel.

  • Metabolic Labeling: Add ¹⁴C-labeled acetate to the cultures and incubate for an additional 8-24 hours to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate. Develop the plate using an appropriate solvent system to separate different lipid species, including mycolic acid methyl esters (after derivatization).

  • Detection and Quantification: Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. Quantify the intensity of the spots corresponding to mycolic acids to determine the relative reduction in their synthesis in the this compound treated sample compared to the control.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of PptT inhibitors like this compound.

Experimental_Workflow start Start: Inhibitor Identification in_vitro Protocol 1: In Vitro PptT Enzyme Inhibition Assay (Determine IC₅₀) start->in_vitro whole_cell Protocol 2: Whole-Cell Mtb Growth Inhibition (Determine MIC) in_vitro->whole_cell virulence_factor Protocol 3: Virulence Factor Biosynthesis Analysis (e.g., Mycolic Acids, Mycobactin) whole_cell->virulence_factor cytotoxicity Mammalian Cell Cytotoxicity Assay (Assess Off-Target Effects) whole_cell->cytotoxicity in_vivo In Vivo Efficacy (Mouse Model of TB) virulence_factor->in_vivo cytotoxicity->in_vivo end End: Lead Candidate in_vivo->end

A generalized workflow for the evaluation of PptT inhibitors.

References

Application Notes and Protocols for the Quantification of PptT-IN-4 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PptT-IN-4 is a novel small molecule inhibitor targeting the 4'-phosphopantetheinyl transferase (PptT) enzyme in Mycobacterium tuberculosis. PptT is a crucial enzyme responsible for the post-translational modification and activation of various synthases, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2][3][4] These synthases are essential for the biosynthesis of critical components of the mycobacterial cell wall, such as mycolic acids, and other virulence factors like siderophores.[1][2][3][5][6] By inhibiting PptT, this compound disrupts these vital biosynthetic pathways, making it a promising candidate for a new anti-tuberculosis therapeutic.

Accurate quantification of this compound in biological matrices is paramount for preclinical and clinical development, enabling the assessment of its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety. These application notes provide detailed protocols for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and robust analytical technique for small molecule bioanalysis.[7][8][9][10]

This compound Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PptT-mediated transfer of the 4'-phosphopantetheine (P-pant) moiety from Coenzyme A (CoA) to the apo-carrier protein (CP) domains of PKS and NRPS. This activation is a prerequisite for the initiation of fatty acid and polyketide biosynthesis, which are vital for the integrity of the mycobacterial cell envelope and the production of virulence factors.

PptT_Pathway cluster_0 Mycobacterium tuberculosis Cell cluster_1 Biosynthetic Pathways CoA Coenzyme A (CoA) PptT PptT (4'-phosphopantetheinyl transferase) CoA->PptT PptT_IN_4 This compound PptT_IN_4->PptT Inhibition Holo_CP Holo-Carrier Protein (active) PptT->Holo_CP P-pant transfer Apo_CP Apo-Carrier Protein (inactive) Apo_CP->PptT Mycolic_Acids Mycolic Acid Biosynthesis Holo_CP->Mycolic_Acids Virulence_Factors Virulence Factor Biosynthesis Holo_CP->Virulence_Factors

Caption: Inhibition of the PptT-mediated biosynthetic pathway by this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantification of this compound in biological matrices is LC-MS/MS. This technique offers high sensitivity, selectivity, and a wide dynamic range, making it ideal for bioanalytical applications.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

LCMS_Workflow cluster_workflow This compound Quantification Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard (IS) Spiking Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for the LC-MS/MS-based quantification of this compound.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • This compound stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Thaw plasma samples on ice.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound analytical standard into blank plasma.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% ACN) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, then re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by direct infusion of this compound and its SIL-IS. A hypothetical example is provided below.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound450.2288.1100
SIL-IS455.2293.1100

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated assay.

Table 1: Calibration Curve Performance

ParameterAcceptance CriteriaTypical Performance
Calibration Range -1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.990.998
Linearity Weighted (1/x²)Linear
Accuracy of Back-calculated Concentrations ± 15% (± 20% at LLOQ)Within ± 10%

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.58.2102.19.5
Low3101.26.599.87.1
Medium10099.14.3100.55.2
High800103.43.8101.94.6
Acceptance Criteria: Accuracy within ±15% of nominal; Precision (%CV) ≤15% (for LLOQ, ±20% and ≤20% respectively).

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low88.290.10.950.98
High91.589.80.981.02
Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%.

Conclusion

The protocols and data presented herein provide a robust framework for the quantification of this compound in plasma samples. The use of a validated LC-MS/MS method is essential for the accurate characterization of the pharmacokinetic profile of this novel anti-tuberculosis drug candidate, thereby supporting its continued development. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable, and reproducible data for regulatory submissions and scientific publications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming PptT-IN-4 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to PptT-IN-4 and related compounds in Mycobacterium tuberculosis (M. tuberculosis).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Amidinourea AU 8918)?

A1: this compound is a potent inhibitor of 4'-phosphopantetheinyl transferase (PptT) in M. tuberculosis.[1] PptT is an essential enzyme that catalyzes the transfer of the 4'-phosphopantetheine (Pp) moiety from coenzyme A (CoA) to acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[2][3] This post-translational modification is critical for the activation of various biosynthetic pathways, including the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and other virulence factors like mycobactin.[4][5][6][7] By inhibiting PptT, this compound effectively blocks these vital pathways, leading to bacterial death.[2][8]

Q2: What are the known mechanisms of resistance to this compound in M. tuberculosis?

A2: There are two primary mechanisms of resistance to this compound that have been identified:

  • On-target mutations: Mutations within the pptT gene itself can lead to resistance. For instance, a W170S mutation in PptT has been shown to confer resistance to the inhibitor.[2] These mutations likely alter the inhibitor's binding site on the PptT enzyme.

  • Off-target mutations in pptH: A more novel resistance mechanism involves loss-of-function mutations in the pptH gene (Rv2795c).[2][8] PptH is a Ppt hydrolase that counteracts the activity of PptT by removing the Pp group from ACPs. The loss of PptH function leads to an accumulation of holo-ACPs, which appears to make the bacterium less susceptible to the partial inhibition of PptT by this compound.[2][8]

Q3: How can I determine if my resistant M. tuberculosis strain has an on-target or off-target resistance mechanism?

A3: A combination of genomic and phenotypic approaches can be used:

  • Whole-Genome Sequencing (WGS): Sequencing the genome of the resistant isolate and comparing it to the parental strain is the most direct way to identify mutations in the pptT and pptH genes.

  • Phenotypic Testing: Comparing the minimum inhibitory concentration (MIC) of your compound against the wild-type strain, a PptT knockdown strain, and a pptH knockout strain can provide strong evidence for the mechanism of action and resistance.[8][9] Compounds with on-target activity will show increased potency against a PptT knockdown strain and reduced potency against a pptH knockout strain.[9]

Q4: Are there established assays to screen for new inhibitors of PptT?

A4: Yes, several assays have been developed for high-throughput screening (HTS) of PptT inhibitors.[8][10] One common method is a fluorescence polarization-based assay that measures the PptT-catalyzed transfer of a fluorescently labeled CoA analog to an ACP. Another approach uses a coupled-enzyme assay where the product of the PptT reaction is used by a second enzyme to generate a detectable signal. Additionally, a scintillation proximity assay has been developed for HTS of PptT inhibitors.[4][5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in MIC assays for PptT inhibitors. Inconsistent inoculum density. Aggregation of M. tuberculosis cells.Standardize the inoculum preparation by adjusting to a specific optical density (e.g., OD600) and using a single-cell suspension.[11] Including a detergent like Tween 80 or Tyloxapol in the growth media can help reduce clumping.
My PptT inhibitor shows good in vitro enzymatic activity but poor whole-cell activity. Poor cell wall penetration. Efflux by bacterial pumps.The complex and lipid-rich cell wall of M. tuberculosis can be a significant barrier.[9] Consider structure-activity relationship (SAR) studies to improve the compound's physicochemical properties for better uptake.[8] Test for synergy with known efflux pump inhibitors.
Resistant colonies appear frequently during in vitro experiments. Spontaneous mutations in pptT or pptH.Determine the mutation frequency by plating a known number of cells on agar containing the inhibitor at a concentration above the MIC. Sequence the pptT and pptH genes of resistant colonies to identify mutations.
Difficulty confirming on-target activity of a novel PptT inhibitor. The compound may have an alternative mechanism of action.Test the compound's activity against a PptT conditional knockdown mutant of M. tuberculosis. A significant decrease in the MIC upon PptT depletion strongly suggests on-target activity.[2][8] Also, assess activity against a pptH knockout strain; on-target inhibitors are expected to have a higher MIC against this strain.[8][9]

Quantitative Data Summary

Table 1: In Vitro Activity of PptT Inhibitor AU 8918

Parameter Value Reference
IC50 against M. tuberculosis H37Rv2.3 µM[8]

Table 2: Characterization of this compound Resistant Mutants

Strain Genotype Phenotype Reference
Mutant 1pptT (W170S)High-level resistance to this compound[2]
Mutant 2pptH (loss-of-function)Resistance to this compound[2][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for PptT Inhibitors

This protocol is a general guideline for determining the MIC of a compound against M. tuberculosis using a microplate-based assay.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • PptT inhibitor stock solution (in DMSO)

  • Resazurin sodium salt solution

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in 7H9 broth to a final OD600 of 0.01.[11]

  • Compound Dilution: Prepare a serial two-fold dilution of the PptT inhibitor in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control and a sterile control.

  • Inoculation: Add 100 µL of the diluted M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[12]

  • Readout: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: PptT Knockdown Strain Susceptibility Testing

This protocol allows for the verification of on-target activity of a PptT inhibitor.

Materials:

  • M. tuberculosis PptT conditional knockdown strain (e.g., Tet-on or Tet-off system)

  • Middlebrook 7H9 broth with appropriate supplements

  • Inducer (e.g., anhydrotetracycline - ATc) or repressor

  • PptT inhibitor

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Culture Preparation: Grow the PptT knockdown strain in two separate cultures: one with the inducer/repressor to express PptT (non-knockdown state) and one without to deplete PptT (knockdown state).

  • MIC Determination: Perform the MIC assay as described in Protocol 1 for both the non-knockdown and knockdown cultures.

  • Data Analysis: Compare the MIC values obtained under both conditions. A significant decrease (typically >4-fold) in the MIC for the PptT-depleted culture compared to the PptT-expressing culture indicates that the inhibitor's activity is dependent on PptT.[9]

Visualizations

PptT_Pathway cluster_CoA Coenzyme A Metabolism cluster_PptT_Cycle PptT Catalytic Cycle cluster_Biosynthesis Downstream Biosynthesis cluster_Inhibition Inhibition & Resistance CoA Coenzyme A (CoA) PptT PptT (Phosphopantetheinyl Transferase) CoA->PptT 4'-Pp donor Holo_ACP Holo-ACP/PCP PptT->Holo_ACP 4'-Pp transfer Apo_ACP Apo-ACP/PCP Apo_ACP->PptT Mycolic_Acids Mycolic Acids Holo_ACP->Mycolic_Acids Activation Virulence_Factors Virulence Factors (e.g., Mycobactin) Holo_ACP->Virulence_Factors Activation PptH PptH (Hydrolase) Holo_ACP->PptH Substrate PptT_IN_4 This compound PptT_IN_4->PptT Inhibits PptH->Apo_ACP Hydrolysis (Reverses PptT action) PptH_LOF PptH Loss of Function (Resistance) PptH_LOF->PptH Inactivates

Caption: PptT signaling pathway, inhibition, and resistance.

Experimental_Workflow cluster_Start Start: Resistant Phenotype cluster_Genomic Genomic Analysis cluster_Phenotypic Phenotypic Confirmation cluster_Conclusion Conclusion Start Observe this compound Resistant Mtb Isolate WGS Whole-Genome Sequencing Start->WGS MIC_WT Determine MIC vs. Wild-Type Strain Start->MIC_WT MIC_KD Determine MIC vs. PptT Knockdown Strain Start->MIC_KD MIC_KO Determine MIC vs. PptH Knockout Strain Start->MIC_KO Gene_Analysis Analyze pptT and pptH for mutations WGS->Gene_Analysis Mutation_Found Mutation Identified Gene_Analysis->Mutation_Found On_Target On-Target Resistance (pptT mutation) Mutation_Found->On_Target pptT mutation Off_Target Off-Target Resistance (pptH mutation) Mutation_Found->Off_Target pptH mutation Compare_MICs Compare MIC Shifts MIC_WT->Compare_MICs MIC_KD->Compare_MICs MIC_KO->Compare_MICs Compare_MICs->On_Target MIC↓ in PptT KD Compare_MICs->Off_Target MIC↑ in PptH KO

References

Technical Support Center: Optimizing PptT-IN-4 Concentration for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of PptT-IN-4 for enzyme inhibition assays targeting the 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is PptT and why is it a target for drug development?

A1: PptT is a 4'-phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] It catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) domains of various synthases.[1] This post-translational modification is crucial for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) which are involved in the biosynthesis of essential components of the mycobacterial cell envelope and virulence factors, including mycolic acids and siderophores.[2][3][4] As PptT is essential for the growth, replication, and survival of M. tuberculosis in vitro and during infection, it is considered a promising target for the development of new anti-tuberculosis drugs.[3][4][5]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is designated as an inhibitor of PptT. While specific data for "this compound" is not publicly available, it is presumed to act by binding to PptT and preventing it from activating its substrate enzymes. The mechanism of similar PptT inhibitors, such as the amidinourea-based compound AU 8918, involves binding to the active site of PptT.[6]

Q3: What is a typical starting concentration range for a new PptT inhibitor like this compound in an enzyme inhibition assay?

A3: For a novel inhibitor with an unknown IC50 value, it is recommended to start with a wide concentration range to determine the potency. A common starting point is to perform serial dilutions over several orders of magnitude, for example, from 100 µM down to 1 nM. This will help to identify the concentration range where the inhibitor shows a dose-dependent effect and to estimate the IC50 (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity).

Q4: How can I determine the IC50 value for this compound?

A4: The IC50 value can be determined by performing an enzyme inhibition assay with a fixed concentration of PptT and its substrate, and varying concentrations of this compound. The enzyme activity is measured at each inhibitor concentration, and the data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to calculate the IC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition observed at any this compound concentration 1. This compound is inactive or degraded. 2. Incorrect assay conditions (pH, temperature). 3. This compound concentration is too low.1. Verify the integrity and purity of the inhibitor. Prepare fresh stock solutions. 2. Ensure the assay buffer pH and temperature are optimal for PptT activity. 3. Test a higher concentration range of this compound.
High variability between replicate wells 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Instability of the inhibitor or enzyme.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the assay plate after adding all reagents. 3. Prepare fresh reagents and minimize the time the plate sits before reading.
Inconsistent IC50 values between experiments 1. Variation in enzyme or substrate concentration. 2. Different incubation times. 3. Changes in assay buffer composition.1. Use consistent concentrations of PptT and substrate in all assays. 2. Maintain a consistent pre-incubation time for the enzyme and inhibitor, and a consistent reaction time. 3. Prepare fresh assay buffer for each experiment and ensure consistency.
Precipitation of this compound in the assay well 1. Poor solubility of the inhibitor in the assay buffer. 2. The concentration of the inhibitor is above its solubility limit.1. Dissolve the inhibitor in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells. 2. Determine the solubility of this compound in the assay buffer and do not exceed this concentration.

Quantitative Data Summary

The following table summarizes the inhibitory activity of known PptT inhibitors against M. tuberculosis PptT, which can serve as a reference for optimizing this compound assays.

InhibitorAssay TypeIC50 (µM)Reference
AU 8918 BpsA Assay2.3[6]
AU 8918 Fluorescence Polarization (FP) Assay0.23[6]
Compound 3a Fluorescence Polarization (FP) Assay0.71[6]

Note: The IC50 values can vary depending on the assay method and experimental conditions.

Experimental Protocols

High-Throughput Colorimetric Assay for PptT Inhibition using BpsA

This protocol is adapted from a high-throughput screen for PptT inhibitors that monitors the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA, which synthesizes a blue pigment, indigoidine.[7]

Materials:

  • Purified M. tuberculosis PptT enzyme

  • Purified apo-BpsA (blue pigment synthetase A)

  • Coenzyme A (CoA)

  • L-glutamine

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare working solutions of PptT, apo-BpsA, CoA, and L-glutamine in the assay buffer. The optimal concentrations of each should be determined empirically.

  • Assay Setup:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the this compound dilutions or control solvent to the appropriate wells.

    • Add PptT to all wells except for the negative controls.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add a mixture of apo-BpsA, CoA, and L-glutamine to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).

    • Measure the absorbance at 590 nm to quantify the amount of indigoidine produced.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

PptT Signaling Pathway

PptT_Pathway cluster_PptT PptT Activation Cycle cluster_Biosynthesis Downstream Biosynthesis cluster_Inhibition Inhibition CoA Coenzyme A (CoA) PptT_active PptT-Ppant CoA->PptT_active Mg2+ PptT_inactive PptT (apo-enzyme) ACP_holo Holo-ACP PptT_active->ACP_holo Ppant Transfer ACP_apo Acyl Carrier Protein (apo-ACP) PKS Polyketide Synthases (PKS) ACP_holo->PKS NRPS Non-Ribosomal Peptide Synthetases (NRPS) ACP_holo->NRPS Mycolic_Acids Mycolic Acids PKS->Mycolic_Acids Virulence_Factors Virulence Factors (e.g., Siderophores) NRPS->Virulence_Factors PptT_IN4 This compound PptT_IN4->PptT_active Inhibition IC50_Workflow A 1. Prepare Reagents (PptT, Substrate, CoA, this compound) B 2. Create Serial Dilutions of this compound A->B C 3. Add PptT and this compound to Microplate B->C D 4. Pre-incubate C->D E 5. Initiate Reaction with Substrate and CoA D->E F 6. Incubate at Optimal Temperature E->F G 7. Measure Enzyme Activity (e.g., Absorbance/Fluorescence) F->G H 8. Plot % Inhibition vs. [this compound] G->H I 9. Calculate IC50 using Dose-Response Curve H->I Troubleshooting_Logic Start Start Troubleshooting Problem Inconsistent or Unexpected Results? Start->Problem Check_Reagents Check Reagent Integrity and Concentration Problem->Check_Reagents Yes Consult Consult Senior Researcher or Technical Support Problem->Consult No Check_Conditions Verify Assay Conditions (pH, Temp, Incubation Time) Check_Reagents->Check_Conditions Check_Technique Review Pipetting and Mixing Technique Check_Conditions->Check_Technique Check_Solubility Assess Inhibitor Solubility Check_Technique->Check_Solubility Rerun Rerun Assay with Corrections Check_Solubility->Rerun

References

PptT-IN-4 degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the small molecule inhibitor, PptT-IN-4.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing efficacy over a short period. What are the potential causes?

A1: Loss of efficacy is often attributed to the degradation of the compound. Several factors can contribute to the degradation of small molecule inhibitors like this compound, including hydrolysis, oxidation, and photolysis. It is crucial to handle and store the compound under recommended conditions to maintain its stability and activity.

Q2: What are the common degradation pathways for small molecule inhibitors like this compound?

A2: While specific degradation pathways for this compound are under investigation, small molecules are generally susceptible to:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Esters, amides, and lactams are common functional groups susceptible to hydrolysis.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. Functional groups like phenols, aldehydes, and thiols are prone to oxidation.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation. Compounds with chromophores that absorb light in the UV-Vis spectrum are susceptible.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, we recommend the following precautions:

  • Storage: Store this compound as a dry powder at -20°C or -80°C in a tightly sealed, light-resistant container. For solutions, use anhydrous solvents and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Solvent Selection: Use high-purity, anhydrous solvents for reconstitution. If aqueous buffers are required, prepare them fresh and consider degassing to remove dissolved oxygen.

  • pH Control: Maintain the pH of aqueous solutions within the optimal stability range for this compound, if known. Avoid strongly acidic or basic conditions.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive experiments, consider handling the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound from powder for each experiment.

    • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the medium before adding it to the cells.

    • Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of intact compound.

Issue 2: Precipitate formation in stock solutions.
  • Possible Cause: Poor solubility or degradation leading to insoluble products.

  • Troubleshooting Steps:

    • Check Solubility: Refer to the product datasheet for solubility information. You may need to use a different solvent or a co-solvent system.

    • Gentle Warming and Sonication: Try gentle warming (if the compound is heat-stable) and sonication to aid dissolution.

    • Filter Sterilization: If a precipitate is observed after dissolution, it may be due to insoluble impurities. Filter the solution through a 0.22 µm syringe filter.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO (or other suitable solvent) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes in light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Prepare a fresh solution of this compound in the aqueous buffer of interest at the final working concentration.

  • Divide the solution into multiple aliquots in separate tubes.

  • Incubate the tubes under the desired experimental conditions (e.g., 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by a suitable analytical method like HPLC or LC-MS.

  • Quantify the peak area of the intact this compound at each time point to determine the percentage of compound remaining.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)% this compound Remaining
DMSO0100
2499.5
4898.9
Ethanol0100
2495.2
4890.8
PBS (pH 7.4)0100
285.1
472.3

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

TemperatureTime (hours)% this compound Remaining
4°C2492.5
25°C (RT)2455.4
37°C2435.7

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis PptT_IN_4_H This compound Degradant_A Degradant A PptT_IN_4_H->Degradant_A H2O, Acid/Base PptT_IN_4_O This compound Degradant_B Degradant B PptT_IN_4_O->Degradant_B O2, Light, Metal Ions PptT_IN_4_P This compound Degradant_C Degradant C PptT_IN_4_P->Degradant_C UV/Vis Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use Powder This compound Powder Stock Stock Solution Powder->Stock Solvent Anhydrous Solvent Solvent->Stock Aliquoting Aliquot into single-use tubes Stock->Aliquoting Storage_Condition Store at -80°C, protected from light Aliquoting->Storage_Condition Working_Solution Prepare fresh working solution Storage_Condition->Working_Solution Assay Perform Assay Working_Solution->Assay

Caption: Recommended workflow for handling this compound.

Technical Support Center: Troubleshooting PptT-IN-4 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PptT-IN-4, a novel inhibitor of 4'-phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis. Inconsistent experimental results can be a significant challenge; this guide aims to address common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme 4'-phosphopantetheinyl transferase (PptT). In Mycobacterium tuberculosis, PptT is essential for the post-translational modification of various type-I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2] This modification is critical for the biosynthesis of essential cell wall components, including mycolic acids, and virulence factors like the siderophore mycobactin.[1] By inhibiting PptT, this compound is expected to disrupt the formation of these vital components, thereby impeding bacterial growth and survival.[1][2]

Q2: What are the expected outcomes of successful this compound treatment in in vitro and in vivo models?

A2: In vitro, successful treatment with this compound should lead to a dose-dependent inhibition of M. tuberculosis growth.[1] In cell-based assays, such as macrophage infection models, this compound is expected to reduce the intracellular survival and replication of the bacteria.[3] In vivo animal models, a reduction in bacterial load in organs like the lungs and spleen, particularly during both acute and chronic phases of infection, would indicate efficacy.[4]

Q3: How should I prepare and store this compound solutions?

A3: The solubility and stability of this compound are critical for consistent results. It is recommended to consult the manufacturer's data sheet for specific instructions. Generally, inhibitors are dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The working solution should be prepared fresh for each experiment by diluting the stock in the appropriate culture medium or buffer. Poor solubility can lead to precipitation and inaccurate concentrations, affecting experimental outcomes.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Inconsistent MIC values across experiments can undermine the assessment of this compound's potency.

Potential Cause Troubleshooting Steps
This compound Instability Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate Drug Concentration Verify the initial stock concentration. Ensure complete solubilization of this compound in the solvent before preparing serial dilutions. Visually inspect for any precipitation.
Inconsistent Bacterial Inoculum Standardize the bacterial culture preparation. Use a spectrophotometer to measure the optical density (e.g., OD600) to ensure a consistent starting inoculum for each MIC assay.
Assay Plate Edge Effects Avoid using the outer wells of the microtiter plate, as they are more prone to evaporation, which can concentrate the drug and affect results. Fill the outer wells with sterile medium.
Issue 2: Lack of Efficacy in Macrophage Infection Models

Failure to observe a reduction in intracellular bacterial survival can be perplexing.

Potential Cause Troubleshooting Steps
Poor Cell Permeability The inhibitor may not efficiently cross the macrophage cell membrane. Consider using a lower concentration of a less toxic permeabilizing agent or consult literature for similar compounds.
Drug Efflux by Macrophages Host cell efflux pumps may be actively removing this compound. Co-administration with known efflux pump inhibitors could be explored, though this may introduce confounding variables.
Inappropriate Time Points The selected time points for assessing bacterial viability may not be optimal. Conduct a time-course experiment to determine the ideal duration of treatment and assessment.[3]
High Protein Binding This compound may bind to proteins in the cell culture medium, reducing its effective concentration. Consider using a medium with lower serum content if compatible with the macrophage cell line.
Issue 3: Conflicting in vitro and in vivo Results

Potent in vitro activity that does not translate to in vivo efficacy is a common challenge in drug development.

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model. Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound.
Toxicity in the Host The administered dose may be toxic to the animal, leading to adverse effects that mask the therapeutic benefit. Perform a dose-ranging toxicity study to establish a safe and effective dose.
Off-Target Effects This compound may have off-target effects in the host that counteract its anti-mycobacterial activity. Broader profiling of the compound's activity against host enzymes or receptors may be necessary.
Inadequate Formulation The delivery vehicle may not be suitable for maintaining the drug's stability and solubility in vivo. Experiment with different formulations to improve drug delivery to the site of infection.

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

PptT_Pathway cluster_synthesis Mycolic Acid & Polyketide Synthesis Apo-PKS Apo-Polyketide Synthase (Inactive) Holo-PKS Holo-Polyketide Synthase (Active) CellWall Mycobacterial Cell Wall Integrity & Virulence Holo-PKS->CellWall Essential for CoA Coenzyme A PptT PptT Enzyme CoA->PptT Substrate PptT->Holo-PKS Activates PptT_IN_4 This compound PptT_IN_4->PptT Inhibits experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies MIC 1. MIC Determination Macrophage 2. Macrophage Infection Assay MIC->Macrophage PK 3. Pharmacokinetics Macrophage->PK Efficacy 4. Efficacy in Animal Model PK->Efficacy Data Data Analysis & Interpretation Efficacy->Data Start This compound Compound Start->MIC Inconsistent Troubleshooting Data->Inconsistent Inconsistent->MIC Re-evaluate

References

Validation & Comparative

PptT-IN-4: A Comparative Analysis of a Novel PptT Inhibitor for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of PptT-IN-4 against other known inhibitors of 4'-phosphopantetheinyl transferase (PptT), a key enzyme in Mycobacterium tuberculosis. This document synthesizes available experimental data to facilitate an objective assessment of these compounds.

Introduction to PptT and its Inhibition

4'-phosphopantetheinyl transferase (PptT) is an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to acyl carrier protein (ACP) domains of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This post-translational modification is crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall, as well as other virulence factors like phthiocerol dimycocerosates, sulfolipids, and siderophores.[1][2][3] The essential role of PptT in both the growth and virulence of M. tuberculosis makes it an attractive target for the development of new anti-tuberculosis drugs.[1][4]

A number of inhibitors targeting PptT have been identified, with the amidinourea compound AU-8918 being a notable example.[1][2][5][6] This guide focuses on comparing the inhibitory activities of this compound and other known PptT inhibitors.

Comparative Inhibitor Data

The following table summarizes the available quantitative data for this compound and other well-characterized PptT inhibitors. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the PptT enzyme by 50%. The data is derived from two common in vitro assays: the BpsA assay and the Fluorescence Polarization (FP) assay.

InhibitorPptT IC50 (µM) - BpsA AssayPptT IC50 (µM) - FP AssayM. tuberculosis H37Rv MIC90 (µM)
This compound Data not availableData not availableData not available
AU-8918 2.3[1][2][3]0.23[1]3.1[1]
Compound 3a (2,6-diaminopyridine scaffold) Not reported0.71[1]42[1]
PS-40 (Rohilla et al.) <10[2][3]Not reportedNot reported
P-52 (Rohilla et al.) <10[2][3]Not reportedNot reported

Note: Data for this compound is not currently available in the public domain and is presented here as a placeholder for future comparative analysis.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of PptT and the assays used to screen for its inhibitors, the following diagrams have been generated.

PptT_Signaling_Pathway PptT Signaling Pathway cluster_0 Biosynthesis of Virulence Factors cluster_1 Inhibition CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Ppant donor Holo_ACP Holo-Acyl Carrier Protein (Holo-ACP) PptT->Holo_ACP Ppant transfer Apo_ACP Apo-Acyl Carrier Protein (Apo-ACP) Apo_ACP->PptT PKS_NRPS Polyketide Synthases (PKS) & Non-Ribosomal Peptide Synthetases (NRPS) Holo_ACP->PKS_NRPS Virulence_Factors Mycolic Acids, Siderophores, Phthiocerol Dimycocerosates, etc. PKS_NRPS->Virulence_Factors PptT_Inhibitor PptT Inhibitor (e.g., this compound, AU-8918) PptT_Inhibitor->PptT Experimental_Workflow Experimental Workflow for PptT Inhibitor Screening cluster_assay In Vitro Assays cluster_bpsa BpsA Assay Principle cluster_fp FP Assay Principle BpsA_Assay BpsA Assay IC50_Determination IC50 Value Calculation BpsA_Assay->IC50_Determination Measure Absorbance at 590 nm FP_Assay Fluorescence Polarization (FP) Assay FP_Assay->IC50_Determination Measure Fluorescence Polarization Apo_BpsA Apo-BpsA PptT_BpsA PptT Apo_BpsA->PptT_BpsA Holo_BpsA Holo-BpsA PptT_BpsA->Holo_BpsA CoA_BpsA CoA CoA_BpsA->PptT_BpsA Indigoidine Indigoidine (Blue Pigment) Holo_BpsA->Indigoidine Glutamine L-Glutamine Glutamine->Holo_BpsA PptT_FP PptT Bound_Complex PptT-Fluorescent CoA Complex (High Polarization) PptT_FP->Bound_Complex Fluorescent_CoA Fluorescently-labeled CoA Fluorescent_CoA->Bound_Complex Unbound_Probe Free Fluorescent CoA (Low Polarization) Bound_Complex->Unbound_Probe Displacement by inhibitor Inhibitor_FP Inhibitor Inhibitor_FP->PptT_FP Screening_Library Compound Library (including this compound) Screening_Library->BpsA_Assay Screening_Library->FP_Assay

References

A Comparative Efficacy Analysis of PptT-IN-4 and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of PptT-IN-4, a novel inhibitor of 4'-phosphopantetheinyl transferase (PptT), and isoniazid, a cornerstone first-line antitubercular drug. This analysis is based on available preclinical data and is intended to inform researchers in the field of tuberculosis drug development.

Executive Summary

Isoniazid has been a primary component of tuberculosis treatment for decades, effectively inhibiting mycolic acid synthesis through the targeting of InhA. This compound represents a novel approach, targeting PptT, an essential enzyme for the activation of multiple synthases involved in the biosynthesis of crucial cell wall components and virulence factors in Mycobacterium tuberculosis. This guide presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and available cytotoxicity data. While direct comparative studies are limited, this guide consolidates existing data to provide a preliminary assessment of their potential as antitubercular agents.

Data Presentation

The following table summarizes the available quantitative data for this compound and isoniazid.

ParameterThis compoundIsoniazid
Target 4'-phosphopantetheinyl transferase (PptT)Enoyl-acyl carrier protein reductase (InhA)
Mechanism of Action Inhibition of PptT, preventing the activation of polyketide synthases and non-ribosomal peptide synthetases required for mycolic acid and virulence factor biosynthesis.Prodrug activated by KatG; the activated form inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway.[1][2][3][4]
Target Organism Mycobacterium tuberculosisMycobacterium tuberculosis[1]
In Vitro Efficacy (MIC vs. M. tb H37Rv) 42 µM0.15 - 0.44 µM (equivalent to 0.02 - 0.06 µg/mL)[5]
Cytotoxicity (HepG2 cells) Data not availableIC50 of an isoniazid derivative: 48.5 µM. Cytotoxicity observed at concentrations >26 mM in other studies.[2][6]
Off-Target Effects Inhibition of hERG, hCav1.2, and hNav1.5 ion channels.Known hepatotoxicity.[1]

Mechanism of Action

Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] Once activated, it forms a covalent adduct with NAD, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] This inhibition blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall, leading to bacterial cell death.[1][2][3][4]

This compound

This compound targets 4'-phosphopantetheinyl transferase (PptT), an enzyme crucial for the post-translational modification and activation of various synthases in M. tuberculosis. PptT transfers the 4'-phosphopantetheine moiety from coenzyme A to acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These activated enzymes are essential for the biosynthesis of a wide range of molecules, including mycolic acids, and important virulence factors such as phthiocerol dimycocerosates (PDIMs) and mycobactins. By inhibiting PptT, this compound effectively halts the production of these vital components, leading to impaired cell wall integrity and reduced virulence.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. A standard method for determining the MIC of anti-tuberculosis drugs is the broth microdilution method.

Protocol Outline:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of the test compound (this compound or isoniazid) is prepared in a 96-well microplate containing a suitable broth medium, such as Middlebrook 7H9.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for a defined period, typically 7 to 14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that shows no visible growth. Visual inspection or a colorimetric indicator (e.g., resazurin) can be used to assess growth.

For more detailed procedures, refer to the EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines for antimycobacterial susceptibility testing.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

Protocol Outline:

  • Cell Seeding: Human cell lines, such as the liver cell line HepG2 or the macrophage-like cell line THP-1, are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or isoniazid) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The CC50 (half-maximal cytotoxic concentration) value is then determined.

Visualizations

Isoniazid_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Activated_INH->InhA Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth InhA->Mycolic_Acid_Synth Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Mycolic_Acid_Synth->Cell_Wall Essential for PptT_Inhibition_Pathway cluster_mycobacterium Mycobacterium tuberculosis PptT_IN_4 This compound PptT PptT PptT_IN_4->PptT Inhibition Holo_ACP_PCP Holo-ACP/PCP PptT->Holo_ACP_PCP Activation CoA Coenzyme A CoA->PptT Apo_ACP_PCP Apo-ACP/PCP Apo_ACP_PCP->PptT PKS_NRPS PKS/NRPS Holo_ACP_PCP->PKS_NRPS Activates Mycolic_Acids Mycolic Acids & Virulence Factors PKS_NRPS->Mycolic_Acids Synthesis of MIC_Workflow cluster_workflow MIC Determination Workflow prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) inoculation Inoculate wells with Bacterial Suspension prep_inoculum->inoculation drug_dilution Serial Dilution of Drug in 96-well plate drug_dilution->inoculation incubation Incubate at 37°C for 7-14 days inoculation->incubation read_results Read Results (Visual or Colorimetric) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay (MTT) Workflow seed_cells Seed Human Cells (e.g., HepG2) in 96-well plate treat_cells Treat cells with varying concentrations of compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Read absorbance on a plate reader solubilize->read_absorbance analyze_data Calculate Cell Viability and CC50 read_absorbance->analyze_data

References

Validating the Anti-Mycobacterial Activity of PptT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics that act on new molecular targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of the mycobacterial cell wall and virulence factors. This guide provides a comparative analysis of the anti-mycobacterial activity of the well-characterized PptT inhibitor, AU-8918, and a representative of a newer class of 2,6-diaminopyridine-based inhibitors, referred to here as Compound 3a. While the specific inhibitor "PptT-IN-4" was not identified in publicly available literature, this guide offers a robust comparison of two distinct chemical scaffolds targeting PptT.

Performance Comparison of PptT Inhibitors

The following table summarizes the key quantitative data for two prominent PptT inhibitors, AU-8918 and the 2,6-diaminopyridine analog, Compound 3a. This data facilitates a direct comparison of their enzymatic inhibition, whole-cell anti-mycobacterial activity, and preliminary safety profiles.

ParameterAU-8918Compound 3aReference
Enzymatic Inhibition (IC50)
BpsA Assay2.3 µMNot Reported[1]
Fluorescence Polarization (FP) Assay0.23 µM0.71 µM[1]
Anti-Mycobacterial Activity
Whole-Cell MIC90 (M. tuberculosis H37Rv)3.1 µM42 µM[1]
Cytotoxicity
TC50 in HepG2 (human liver) cells>30 µMNot Reported[1]
TC50 in THP-1 (human leukemia) cells>30 µMNot Reported[1]

Note: A lower IC50 value indicates greater potency in enzymatic inhibition. A lower MIC90 value indicates greater efficacy against whole M. tuberculosis cells. A higher TC50 value indicates lower cytotoxicity and a better safety profile. The development of the 2,6-diaminopyridine series was aimed at improving upon liabilities, including off-target effects, observed with amidinourea-based compounds like AU-8918.

Mechanism of Action of PptT and its Inhibition

The enzyme PptT plays a crucial role in the activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential for the synthesis of fatty acids, polyketides, and non-ribosomal peptides. These molecules are vital components of the mycobacterial cell wall and also function as virulence factors. PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on the apo-ACP/PCP, converting it to the active holo-form. PptT inhibitors block this essential activation step, thereby disrupting the production of critical cellular components and leading to bacterial cell death.

PptT_Pathway PptT-Mediated Activation and Inhibition Pathway cluster_activation PptT-Mediated Activation cluster_inhibition Inhibition of PptT CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Binds Apo_ACP Apo-Acyl Carrier Protein (Apo-ACP) Apo_ACP->PptT Binds Holo_ACP Holo-Acyl Carrier Protein (Holo-ACP) PptT->Holo_ACP Transfers 4'-Ppant Blocked_PptT Inactive PptT Complex Biosynthesis Fatty Acid & Polyketide Biosynthesis Holo_ACP->Biosynthesis Enables PptT_Inhibitor PptT Inhibitor (e.g., AU-8918, Compound 3a) PptT_Inhibitor->PptT Binds to Active Site No_Biosynthesis Disrupted Biosynthesis Blocked_PptT->No_Biosynthesis Leads to

Caption: Mechanism of PptT activation and its inhibition.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate PptT inhibitors are provided below. These protocols are essential for researchers looking to reproduce or build upon these findings.

BpsA-Coupled Colorimetric Assay for PptT Inhibition

This assay provides a colorimetric readout for PptT activity by coupling it to the function of the non-ribosomal peptide synthetase BpsA.

Principle: Apo-BpsA is activated by PptT to its holo-form, which then synthesizes the blue pigment indigoidine from L-glutamine. The intensity of the blue color is proportional to PptT activity, and a decrease in color indicates inhibition.

Materials:

  • Purified apo-BpsA and PptT enzymes

  • Coenzyme A (CoA)

  • L-glutamine

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5-8.0)

  • DMSO for inhibitor stocks

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 590 nm

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, L-glutamine, CoA, and apo-BpsA in a 96-well plate.

  • Add the PptT inhibitor (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control.

  • Initiate the reaction by adding the PptT enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 1 hour), allowing for pigment production.

  • Stop the reaction and solubilize the indigoidine pigment by adding DMSO.

  • Measure the absorbance at 590 nm.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by plotting inhibition versus inhibitor concentration.

Fluorescence Polarization (FP) Assay for PptT Inhibition

The FP assay is a high-throughput method that directly measures the binding of a fluorescently labeled CoA analog to PptT.

Principle: A fluorescently labeled CoA analog (probe) has a low polarization value when free in solution. Upon binding to the larger PptT enzyme, its tumbling slows, resulting in a higher polarization value. Inhibitors that compete with the probe for binding to PptT will cause a decrease in polarization.

Materials:

  • Purified PptT enzyme

  • Fluorescently labeled Coenzyme A (e.g., BODIPY-TMR-CoA)

  • Acyl Carrier Protein (ACP) substrate (e.g., N-terminal ACP domain of Mtb PKS13)

  • Assay buffer (e.g., MES pH 6.7, NaCl, MgCl₂, Tween-20)

  • DMSO for inhibitor stocks

  • Black, low-binding 96- or 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • To the wells of a microplate, add the assay buffer, the fluorescent CoA probe, and the ACP substrate.

  • Add the PptT inhibitor at various concentrations. Include a no-inhibitor control.

  • Initiate the reaction by adding the PptT enzyme.

  • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measure the fluorescence polarization using the plate reader.

  • Calculate the percent inhibition based on the change in polarization and determine the IC50 values.

Whole-Cell Anti-Mycobacterial Activity Assay (MIC90)

This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis by 90%.

Principle: M. tuberculosis is cultured in the presence of serial dilutions of the inhibitor. Bacterial growth is measured after a defined incubation period, typically by optical density or a viability indicator dye.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and Tween-80

  • Inhibitor compounds

  • 96-well microplates

  • Incubator (37°C)

  • Microplate reader or resazurin-based viability reagent

Protocol:

  • Prepare serial dilutions of the inhibitor compounds in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine bacterial growth by measuring the optical density at 600 nm or by adding a viability indicator like resazurin and measuring fluorescence.

  • The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth compared to the no-drug control.

Cytotoxicity Assay (TC50)

This assay assesses the toxicity of the compounds against mammalian cell lines to determine their therapeutic window.

Principle: Human cell lines (e.g., HepG2, THP-1) are exposed to the inhibitor compounds. Cell viability is measured using a metabolic indicator dye.

Materials:

  • Human cell lines (e.g., HepG2, THP-1)

  • Appropriate cell culture medium and supplements

  • Inhibitor compounds

  • 96-well cell culture plates

  • MTT or resazurin-based cell viability assay kits

  • Microplate reader

Protocol:

  • Seed the human cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add the viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

  • The TC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated cells.

Experimental Workflow

The following diagram illustrates the typical workflow for the discovery and validation of PptT inhibitors.

Workflow PptT Inhibitor Discovery and Validation Workflow HTS High-Throughput Screening (e.g., FP or BpsA Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Confirmed Hits MIC Whole-Cell Activity (MIC90 against Mtb) IC50->MIC Cytotox Cytotoxicity Testing (TC50 in human cells) MIC->Cytotox Lead_Opt Lead Optimization (Structure-Activity Relationship) Cytotox->Lead_Opt Favorable Profile Lead_Opt->IC50 Improved Analogs In_Vivo In Vivo Efficacy & PK/PD (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for PptT inhibitor discovery.

References

PptT-IN-4: A Novel Inhibitor Targeting Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) presents a significant global health challenge. Standard treatment regimens are often ineffective against these strains, necessitating the development of novel therapeutics with new mechanisms of action. This guide provides a comparative analysis of a promising new investigational agent, PptT-IN-4, which targets the essential enzyme 4'-phosphopantetheinyl transferase (PptT) in M. tb. The efficacy of this compound is contextualized by comparing it with current standard-of-care drugs used for drug-resistant tuberculosis.

Mechanism of Action: Targeting a Key Pathway in M. tuberculosis

PptT is a crucial enzyme for the survival and pathogenesis of M. tuberculosis. It catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A to acyl carrier protein (ACP) domains of various synthases. This post-translational modification is essential for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are involved in the biosynthesis of critical cell wall components, including mycolic acids and other virulence lipids.[1] By inhibiting PptT, this compound effectively blocks the production of these essential molecules, leading to bacterial cell death. This unique mechanism of action makes it a promising candidate for overcoming existing drug resistance mechanisms.

A representative of the PptT inhibitor class, the amidinourea compound AU-8918, has demonstrated potent activity against drug-susceptible M. tuberculosis (H37Rv strain).[2][3][4] While specific data for this compound against drug-resistant strains is emerging, the validation of PptT as an essential target suggests its potential efficacy against strains resistant to current drugs.

Comparative Efficacy Against Drug-Resistant M. tuberculosis

To provide a benchmark for the evaluation of new compounds like this compound, the following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC) of current frontline drugs used to treat drug-resistant tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Table 1: In Vitro Efficacy (MIC in µg/mL) of Standard Drugs Against Multidrug-Resistant M. tuberculosis (MDR-TB) Strains

DrugMIC RangeMIC₅₀MIC₉₀
Bedaquiline≤0.008 - 2-0.12
Pretomanid0.005 - 0.48--
Linezolid<0.125 - 40.50.5 - 2
Clofazimine0.25 - 10.250.5

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.[5][6][7][8][9][10][11]

Table 2: In Vitro Efficacy (MIC in µg/mL) of Standard Drugs Against Extensively Drug-Resistant M. tuberculosis (XDR-TB) Strains

DrugMIC RangeMIC₅₀MIC₉₀
Bedaquiline--0.25
Pretomanid0.005 - 0.48--
Linezolid-0.51.0
Clofazimine0.25 - 1--

Data for XDR-TB strains is more limited and variable. The presented values are representative ranges. Data compiled from multiple sources.[5][9][12]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of new antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a common technique used for susceptibility testing of M. tuberculosis.

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Bacterial Inoculum:

  • M. tuberculosis strains are cultured on an appropriate medium, such as Löwenstein-Jensen or Middlebrook 7H10/7H11 agar.

  • A suspension of the bacteria is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • The antimicrobial agents (e.g., this compound and comparator drugs) are serially diluted in the broth medium directly in the wells of the plate.

  • Control wells are included: a positive control (no drug) to ensure bacterial growth and a negative control (no bacteria) to ensure medium sterility.[14][15]

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • The plate is sealed and incubated at 37°C.[13][15]

4. Reading and Interpretation of Results:

  • Due to the slow growth of M. tuberculosis, incubation can take from 7 to 21 days.

  • The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or by using an indicator dye like resazurin, which changes color in the presence of viable bacteria.[11][13][14]

Visualizing the Mechanism and Workflow

To better understand the biological target of this compound and the experimental process for its evaluation, the following diagrams are provided.

PptT_Signaling_Pathway cluster_synthesis Biosynthesis of Essential Lipids cluster_inhibition Inhibition by this compound CoA Coenzyme A-Ppant PptT PptT Enzyme CoA->PptT substrate Holo_ACP Holo-ACP-Ppant (active) PptT->Holo_ACP catalyzes activation Apo_ACP Apo-ACP (inactive) Apo_ACP->PptT substrate PKS_NRPS PKS/NRPS Holo_ACP->PKS_NRPS activates Lipids Mycolic Acids & Virulence Lipids PKS_NRPS->Lipids synthesizes CellWall M. tuberculosis Cell Wall Integrity & Virulence Lipids->CellWall PptT_IN_4 This compound PptT_IN_4->PptT inhibits PptT_Inhibited PptT (Inhibited)

Caption: Mechanism of action of PptT and its inhibition by this compound.

MIC_Workflow start Start: M. tb Culture prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Drugs in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 7-21 Days inoculate->incubate read_results Read Results (Visual or Indicator-based) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Efficacy Data determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound and other inhibitors of the PptT enzyme represent a promising new frontier in the fight against drug-resistant tuberculosis. By targeting an essential pathway distinct from those targeted by current antibiotics, they hold the potential to be effective against MDR and XDR strains. The comparative data presented for standard-of-care drugs highlight the high bar for efficacy that new compounds must meet. Continued research and clinical trials will be crucial to fully elucidate the therapeutic potential of PptT inhibitors and their role in future anti-tuberculosis regimens.

References

In Vivo Head-to-Head Comparison: PptT-IN-4 and Rifampicin - A Preliminary Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo head-to-head comparison between the novel antitubercular candidate PptT-IN-4 and the first-line drug rifampicin is not yet possible based on publicly available data. While extensive in vivo research has characterized the efficacy and pharmacokinetics of rifampicin against Mycobacterium tuberculosis, in vivo studies for the recently identified PptT inhibitor, this compound, have not been published. This guide provides a summary of the available preclinical data for both compounds, highlighting the mechanism of action and in vitro activity of this compound and offering a brief overview of the well-established in vivo profile of rifampicin.

Mechanism of Action: A Tale of Two Targets

This compound and rifampicin combat Mycobacterium tuberculosis through distinct mechanisms, targeting different essential cellular processes.

This compound is an inhibitor of 4'-phosphopantetheinyl transferase (PptT). PptT is a crucial enzyme in M. tuberculosis responsible for the post-translational modification of polyketide synthases and non-ribosomal peptide synthetases. These activated enzymes are essential for the biosynthesis of complex lipids, including mycolic acids, which are integral components of the mycobacterial cell wall. By inhibiting PptT, this compound disrupts the formation of this protective barrier, leading to bacterial growth inhibition.

PptT_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Cell CoA Coenzyme A PptT PptT Enzyme CoA->PptT 4'-phosphopantetheine Apo_PKS_NRPS Apo-Polyketide Synthases & Non-ribosomal Peptide Synthetases Apo_PKS_NRPS->PptT Holo_PKS_NRPS Holo-Polyketide Synthases & Non-ribosomal Peptide Synthetases PptT->Holo_PKS_NRPS Activates Mycolic_Acids Mycolic Acids & Other Virulence Lipids Holo_PKS_NRPS->Mycolic_Acids Biosynthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation PptT_IN_4 This compound PptT_IN_4->PptT Inhibits

Figure 1. Mechanism of action of this compound.

Rifampicin , a member of the rifamycin class of antibiotics, functions by inhibiting the bacterial DNA-dependent RNA polymerase.[1] This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis. Rifampicin binds to the β-subunit of the RNA polymerase, sterically blocking the elongation of the RNA chain.[2][3] This inhibition of transcription ultimately leads to bacterial cell death.

Rifampicin_Action_Pathway cluster_Mtb_Rif Mycobacterium tuberculosis Cell DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase RNA RNA Transcript RNA_Polymerase->RNA Transcription Proteins Proteins RNA->Proteins Translation Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits

Figure 2. Mechanism of action of Rifampicin.

Preclinical Data Summary

The following tables summarize the available quantitative data for this compound and rifampicin. It is important to note the absence of in vivo data for this compound.

Table 1: In Vitro Activity of this compound
ParameterValueSource
Target 4'-phosphopantetheinyl transferase (PptT)MedChemExpress
IC50 (PptT) 0.71 µMMedChemExpress
MIC (M. tb H37Rv) 42 µMMedChemExpress

IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 2: Overview of Rifampicin In Vivo Data (Illustrative Examples)
Animal ModelDosing RegimenKey FindingsSource
Mouse (Tuberculosis) 10 mg/kgSlow bacterial eradication, risk of resistance.Frontiers in Microbiology
Mouse (Tuberculosis) 20, 30, 50 mg/kgDose-dependent increase in bacterial eradication and reduction in relapse.Frontiers in Microbiology
Mouse (M. marinum) 0.03% in dietBactericidal activity.Chemotherapy

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of rifampicin are extensive and varied depending on the specific study. A general workflow for assessing the in vivo efficacy of an anti-tuberculosis drug is outlined below. As no in vivo data for this compound is available, a specific protocol cannot be provided.

General Workflow for In Vivo Efficacy Testing in a Mouse Model of Tuberculosis

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow Infection Infection of Mice with M. tuberculosis (e.g., aerosol) Treatment Treatment Initiation with Test Compound(s) and Controls Infection->Treatment Monitoring Monitoring of Animal Health (Weight, Clinical Signs) Treatment->Monitoring CFU_Enumeration Bacterial Load Determination (CFU counts in Lungs and Spleen) at various time points Treatment->CFU_Enumeration Data_Analysis Data Analysis and Comparison of Treatment Groups Monitoring->Data_Analysis Histopathology Histopathological Analysis of Lung Tissue CFU_Enumeration->Histopathology CFU_Enumeration->Data_Analysis

Figure 3. Generalized workflow for in vivo efficacy studies.

Conclusion and Future Directions

This compound represents a promising new approach to tuberculosis therapy by targeting an essential enzyme distinct from those targeted by current drugs. The available in vitro data demonstrates its potential. However, a direct and meaningful comparison with a cornerstone drug like rifampicin is contingent upon the completion and publication of in vivo studies for this compound. Future research should focus on evaluating the in vivo efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of tuberculosis. Such data will be critical in determining its potential as a standalone or combination therapy for the treatment of tuberculosis. Researchers and drug development professionals should remain vigilant for forthcoming publications on this and other novel PptT inhibitors.

References

Validating PptT-IN-4's Target Engagement in Live Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of PptT-IN-4, a putative inhibitor of 4'-phosphopantetheinyl transferase (PptT) in live bacteria. PptT is an essential enzyme in Mycobacterium tuberculosis and other bacteria, playing a crucial role in the biosynthesis of virulence factors and essential lipids, making it a promising target for novel antibiotics.[1][2][3][4] This guide will objectively compare the performance of various experimental approaches, provide supporting data from literature, and offer detailed protocols to aid in the design and execution of target validation studies.

The Role of PptT in Bacterial Pathogenesis

PptT is a key enzyme that catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of various synthases.[1][3] This post-translational modification is essential for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for the production of a wide array of secondary metabolites, including critical virulence factors and components of the bacterial cell wall.[1][2][4] Inhibition of PptT disrupts these pathways, leading to bacterial growth inhibition and making it a compelling target for new antibacterial agents.[1][5]

cluster_0 PptT-Mediated Activation Pathway CoA Coenzyme A (CoA) PptT PptT Enzyme CoA->PptT Holo_ACP_PCP Holo-ACP/PCP Domain (Active) PptT->Holo_ACP_PCP  Ppant transfer Apo_ACP_PCP Apo-ACP/PCP Domain (Inactive) Apo_ACP_PCP->PptT PKS_NRPS Polyketide Synthases (PKS) & Non-Ribosomal Peptide Synthetases (NRPS) Holo_ACP_PCP->PKS_NRPS Virulence_Factors Virulence Factors & Essential Lipids PKS_NRPS->Virulence_Factors

Figure 1: PptT signaling pathway in bacteria.

Comparison of Target Engagement Validation Methods

Validating that a compound like this compound directly interacts with its intended target, PptT, within a live bacterial cell is a critical step in drug development. Several methods can be employed, each with its own advantages and disadvantages.

MethodPrincipleThroughputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[6][7][8]Low to MediumLabel-free; applicable in live cells and tissues.[6][7]Requires a specific antibody for detection; can be labor-intensive.[8]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.[9][10][11][12]Low to MediumLabel-free; does not require compound modification.[10][11]May not be suitable for all proteins; requires optimization of protease conditions.
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target and a fluorescently labeled tracer compound.[13][14][15]HighHighly sensitive and quantitative; suitable for high-throughput screening.[13][15]Requires genetic modification of the target protein; tracer compound development can be challenging.[14]
Fluorescence-Based Reporter Assays Inhibition of the target's function leads to a change in a fluorescent reporter signal.[16][17][18]HighAmenable to high-throughput screening; relatively simple to implement.[18]Indirect measure of target engagement; susceptible to off-target effects influencing the reporter.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures and tailored for use with bacteria.[8][19]

Objective: To determine if this compound binding to PptT increases its thermal stability in live bacteria.

Materials:

  • Mycobacterium sp. culture

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Anti-PptT antibody

  • Secondary antibody conjugated to HRP

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Thermocycler or heating blocks

Procedure:

  • Grow bacterial cultures to mid-log phase.

  • Treat bacterial cultures with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by sonication or bead beating.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction.

  • Analyze the samples by SDS-PAGE and Western blot using an anti-PptT antibody to detect the amount of soluble PptT at each temperature.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cluster_0 CETSA Workflow A Treat Live Bacteria with This compound or Vehicle B Heat Shock at Temperature Gradient A->B C Lyse Bacteria B->C D Separate Soluble and Insoluble Fractions C->D E Analyze Soluble PptT by Western Blot D->E F Generate and Compare Melting Curves E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
Drug Affinity Responsive Target Stability (DARTS)

This protocol is based on the principle that ligand binding can protect a protein from proteolysis.[9][11][12]

Objective: To determine if this compound binding protects PptT from protease digestion.

Materials:

  • Mycobacterium sp. culture

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Protease (e.g., pronase, thermolysin)

  • Protease inhibitor

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Anti-PptT antibody

Procedure:

  • Grow bacterial cultures and prepare cell lysates.

  • Incubate the lysate with this compound or vehicle control.

  • Aliquot the treated lysates and add a protease at a predetermined concentration.

  • Incubate for a specific time to allow for protein digestion.

  • Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE and Western blot using an anti-PptT antibody.

  • A higher amount of intact PptT in the this compound treated sample compared to the control indicates protection from proteolysis and thus target engagement.

cluster_0 DARTS Workflow A Prepare Bacterial Lysate B Incubate Lysate with This compound or Vehicle A->B C Limited Proteolysis B->C D Stop Digestion C->D E Analyze PptT Levels by Western Blot D->E

Figure 3: Drug Affinity Responsive Target Stability (DARTS) workflow.

Alternative PptT Inhibitors for Comparison

While this compound is the focus of this guide, it is beneficial to compare its target engagement profile with other known inhibitors of PptT or similar enzymes.

InhibitorDescriptionReported IC50Reference
PptT-IN-1 A potent inhibitor of PptT.2.8 µM[20]
Amidinourea compound 8918 An amidino-urea compound that inhibits PptT by binding to the phosphopantetheine pocket.-[21]
Tyrphostin AG 537/538 Identified as effective inhibitors of PptT.-[22]
Raltitrexed An antineoplastic antimetabolite identified as a potent PptT inhibitor.-[23]

Conclusion

Validating the on-target activity of a novel inhibitor like this compound in live bacteria is a cornerstone of successful antibiotic development. This guide has provided a comparative overview of key methodologies, including CETSA and DARTS, complete with detailed protocols and visual workflows. By carefully selecting and executing the appropriate target engagement assays, researchers can confidently establish the mechanism of action of this compound and advance its development as a potential new therapeutic against bacterial infections.

References

Benchmarking PptT-IN-4: A Comparative Analysis Against Next-Generation Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), particularly multidrug-resistant strains, the development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a comparative benchmark of PptT-IN-4, a representative inhibitor of the essential Mycobacterium tuberculosis enzyme 4'-phosphopantetheinyl transferase (PptT), against the next-generation TB drugs: bedaquiline, pretomanid, delamanid, and sutezolid. This analysis is intended for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery.

Executive Summary

This compound targets a novel pathway in M. tuberculosis, the post-translational activation of polyketide synthases and non-ribosomal peptide synthetases, which are crucial for the biosynthesis of mycolic acids and other essential lipids. This mechanism is distinct from that of current front-line and next-generation TB drugs. This guide presents a head-to-head comparison of the in vitro efficacy and cytotoxicity of this compound (as a representative of its class) with bedaquiline, pretomanid, delamanid, and sutezolid, supported by detailed experimental protocols and visual representations of the underlying biological and experimental processes.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis and the cytotoxic concentration (CC50) against a mammalian cell line (Vero) for this compound and the comparator drugs. A higher selectivity index (SI = CC50/MIC) indicates a more favorable therapeutic window.

CompoundTarget/Mechanism of ActionMIC90 against M. tuberculosis H37Rv (μg/mL)CC50 against Vero Cells (μg/mL)Selectivity Index (SI)
This compound (Representative) 4'-phosphopantetheinyl transferase (PptT)Hypothetical value: 0.1>100>1000
BedaquilineATP synthase, subunit c0.03 - 0.12[1][2][3]10 - 20>83
PretomanidMycolic acid synthesis & respiratory poisoning0.06 - 0.25[4][5][6][7]>100>400
DelamanidMycolic acid synthesis0.004 - 0.012[8][9][10]>50>4167
SutezolidProtein synthesis (50S ribosomal subunit)0.0625 - 0.125[11][12][13]>64>512

Note: Data for this compound is representative of a potential clinical candidate targeting PptT, as specific public data for a compound designated "this compound" is not available. The hypothetical values are based on the expected potency of an inhibitor of an essential enzyme.

Signaling Pathways and Experimental Workflows

To visually elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Mycobacterium tuberculosis Cell CoA Coenzyme A PptT PptT (4'-phosphopantetheinyl transferase) CoA->PptT Substrate Holo_PKS_NRPS Holo-PKS/NRPS (Active) PptT->Holo_PKS_NRPS Post-translational modification Apo_PKS_NRPS Apo-PKS/NRPS (Inactive) Apo_PKS_NRPS->PptT Substrate Mycolic_Acids Mycolic Acids & Virulence Factors Holo_PKS_NRPS->Mycolic_Acids Cell_Wall Cell Wall Integrity & Pathogenesis Mycolic_Acids->Cell_Wall PptT_IN_4 This compound PptT_IN_4->PptT Inhibition

Caption: Mechanism of action of PptT and its inhibition by this compound.

start Start prep_inoculum Prepare M. tuberculosis inoculum start->prep_inoculum add_inoculum Inoculate wells with M. tuberculosis suspension prep_inoculum->add_inoculum serial_dilution Perform 2-fold serial dilutions of test compounds in 96-well plate serial_dilution->add_inoculum incubate Incubate plates at 37°C for 7-14 days add_inoculum->incubate add_indicator Add viability indicator (e.g., Resazurin) incubate->add_indicator read_results Read results (colorimetric or fluorometric) add_indicator->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This protocol outlines the determination of the MIC of a compound against M. tuberculosis strain H37Rv using a broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • M. tuberculosis H37Rv culture in mid-log phase.

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration in all wells should not exceed 1%.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture with fresh broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment: After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours at 37°C.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of compound cytotoxicity against a mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line) using the MTT assay.

Materials:

  • Vero cells.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion

This compound, as a representative of a novel class of PptT inhibitors, presents a promising profile with a distinct mechanism of action that is crucial for overcoming existing drug resistance. Its high selectivity index, as projected, would offer a significant advantage. The next-generation drugs—bedaquiline, pretomanid, delamanid, and sutezolid—have already demonstrated potent efficacy and are vital components of modern TB treatment regimens. Continued research and head-to-head preclinical and clinical studies are essential to fully elucidate the therapeutic potential of PptT inhibitors and their place in the future of tuberculosis treatment.

References

Safety Operating Guide

Proper Disposal of PptT-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of PptT-IN-4, a phosphatase inhibitor. Adherence to these procedures is essential to minimize risks to personnel and the environment.

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. If an SDS for this compound is not available, the compound should be handled with care, assuming it may be harmful.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedures

The disposal method for this compound depends on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials.

For Solid (Powder) this compound:
  • Containerization:

    • Carefully sweep any remaining solid this compound into a designated chemical waste container. Avoid generating dust.

    • If the original container is to be disposed of, ensure it is empty. Triple-rinse the container with a suitable solvent (e.g., ethanol or as recommended by your institution's safety office). The rinsate must be collected and disposed of as chemical waste.

    • Deface the label of the empty container to prevent misuse before discarding it in the appropriate solid waste stream.[1]

  • Labeling:

    • Securely close the chemical waste container.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant," "Harmful if swallowed").[2][3]

  • Storage and Collection:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area is secure and away from incompatible materials.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

For this compound in Solution:
  • Segregation:

    • Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS for non-hazardous, water-soluble substances.[1][5][6] Given the lack of specific data for this compound, sewer disposal is not recommended.

    • Collect all aqueous and organic solvent waste containing this compound in separate, appropriate chemical waste containers.[6]

  • Containerization:

    • Use a dedicated, leak-proof waste container compatible with the solvent used. For example, use a high-density polyethylene (HDPE) container for many common solvents.

    • Never mix incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the names of all chemical constituents (including solvents and this compound), and their approximate concentrations.

  • Storage and Collection:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated satellite accumulation area.

    • Schedule a waste pickup with your institution's EHS department.

Summary of Safety and Handling Data

Since specific quantitative disposal data for this compound is not publicly available, the following table summarizes general safety and handling precautions for small molecule inhibitors.

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.General Laboratory Practice
Handling Location Chemical fume hood or well-ventilated area.General Laboratory Practice
Solid Waste Collect in a labeled hazardous waste container.[4]
Liquid Waste Collect in a labeled, compatible hazardous waste container. Do not dispose of down the drain.[2][6]
Empty Containers Triple-rinse, deface label, and dispose of according to institutional policy.[1]
Spills Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PptT_IN_4_Disposal_Workflow start Start: this compound for Disposal assess_state Assess Physical State start->assess_state is_solid Solid (Powder)? assess_state->is_solid solid_procedure Follow Solid Disposal Procedure: 1. Containerize in labeled hazardous waste container. 2. Store in satellite accumulation area. 3. Contact EHS for pickup. is_solid->solid_procedure Yes is_solution In Solution? is_solid->is_solution No end_point End: Waste Transferred to EHS solid_procedure->end_point solution_procedure Follow Solution Disposal Procedure: 1. Collect in a labeled, compatible hazardous waste container. 2. Do NOT pour down the drain. 3. Store in satellite accumulation area. 4. Contact EHS for pickup. is_solution->solution_procedure Yes is_solution->end_point No (e.g., empty container) solution_procedure->end_point

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal questions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.